Technical Documentation Center

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Intramolecular Aminolysis of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate: A Mechanistic Guide

Executive Summary In the landscape of drug development and synthetic organic chemistry, the thermodynamic stability of intermediate compounds dictates handling, storage, and formulation strategies. Methyl 2-[2-(aminometh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the thermodynamic stability of intermediate compounds dictates handling, storage, and formulation strategies. Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is a highly reactive bifunctional molecule characterized by an electrophilic methyl ester and a nucleophilic primary amine, tethered together by a rigid imidazole core.

At room temperature, this compound is thermodynamically unstable in its open-chain form . Driven by high effective molarity and favorable reaction entropy, it undergoes spontaneous intramolecular aminolysis to form a stable bicyclic lactam: 6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one . This whitepaper provides an in-depth mechanistic analysis of this degradation pathway, outlines self-validating protocols for kinetic profiling, and offers translational strategies for stabilizing such highly reactive motifs.

Structural Thermodynamics & The Effective Molarity Paradigm

The instability of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is not due to the inherent weakness of its individual functional groups, but rather their spatial relationship.

  • Conformational Pre-organization: The imidazole ring acts as a rigid scaffold. By substituting the N1 position with a methyl acetate group and the C2 position with an aminomethyl group, the molecule is locked into a geometry that places the primary amine's lone pair in close proximity to the ester's carbonyl carbon.

  • Entropic Driving Force: Intermolecular ester aminolysis is typically slow at room temperature due to a high entropic barrier ( ΔS‡ ). However, intramolecular reactions benefit from a massive increase in effective molarity (EM) . The rigid tether drastically reduces the degrees of freedom lost during the formation of the transition state.

  • Enthalpic Stability of the Product: The cyclization yields a 6-membered fused ring. Six-membered lactams are virtually free of ring strain, making the forward reaction highly exergonic. Interestingly, the resulting bicyclic core—imidazo[1,2-a]pyrazin-8-one—is not merely a degradation artifact but a privileged scaffold widely utilized in the design of central nervous system therapeutics, such as positive allosteric modulators (PAMs) for the mGlu2 receptor .

Understanding the reactivity of methyl acetate substituents on heterocyclic cores is critical. In medicinal chemistry, such motifs are often explored for receptor binding optimization (e.g., in TLR7/8 agonists), but they must be carefully designed to avoid adjacent nucleophiles that could trigger premature degradation .

Mechanistic Pathway of Spontaneous Lactamization

The spontaneous degradation at room temperature follows a classic nucleophilic acyl substitution mechanism, accelerated by the intramolecular context (6-exo-trig cyclization).

  • Nucleophilic Attack: The unprotonated primary amine attacks the π∗ orbital of the ester carbonyl along the Bürgi-Dunitz trajectory.

  • Tetrahedral Intermediate: A transient, high-energy zwitterionic/anionic tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion, which rapidly abstracts a proton from the adjacent ammonium to yield free methanol.

  • Product Formation: The stable lactam is finalized.

Mechanism A Open-Chain Precursor (Methyl 2-[2-(aminomethyl) -1H-imidazol-1-yl]acetate) B Tetrahedral Intermediate (Zwitterionic Transition) A->B Intramolecular Nucleophilic Attack C Bicyclic Lactam (imidazo[1,2-a]pyrazin-8-one) + Methanol B->C Elimination of Methoxide

Figure 1: Mechanistic pathway of spontaneous intramolecular aminolysis.

Quantitative Thermodynamic Parameters

To contextualize the instability, the following table summarizes the representative kinetic and thermodynamic parameters for this specific class of 6-membered intramolecular aminolysis at 25°C.

ParameterRepresentative ValueAnalytical MethodMechanistic Implication
Reaction Order Pseudo-first orderLC-MS / NMRIntramolecular process; degradation rate is independent of bulk concentration.
Half-Life ( t1/2​ ) < 2 hours (at pH 7.4)HPLC-UV (254 nm)Rapid spontaneous degradation; necessitates cold-chain logistics or salt-form stabilization.
Activation Energy ( Ea​ ) ~45-55 kJ/molArrhenius PlotExceptionally low barrier due to high effective molarity and scaffold pre-organization.
Gibbs Free Energy ( ΔG∘ ) < -15 kJ/molIsothermal Titration CalorimetryHighly exergonic; the bicyclic lactam is thermodynamically favored over the open ester.

Experimental Workflows for Stability Assessment

To empirically validate the thermodynamic instability of this molecule, researchers must employ self-validating analytical workflows. The following protocols isolate the intrinsic reactivity of the molecule from external solvent effects.

Protocol A: Real-Time 1 H-NMR Kinetic Profiling

This method allows for the direct, non-destructive observation of the cyclization process.

  • Sample Preparation: Dissolve 5 mg of the target compound (as a free base) in 0.5 mL of deuterated phosphate buffer (pD 7.4) or aprotic DMSO- d6​ .

    • Causality: D2​O buffer mimics physiological pH while avoiding the massive H2​O signal that would obscure the critical methylene and methyl ester peaks. DMSO- d6​ is used to isolate intrinsic intramolecular reactivity without any solvent participation (e.g., preventing transesterification).

  • Baseline Acquisition: Immediately acquire a baseline 1 H-NMR spectrum (t=0).

    • Causality: Captures the initial integral ratio of the methyl ester singlet (~3.7 ppm) before significant cyclization occurs.

  • Kinetic Monitoring: Set the NMR spectrometer to acquire spectra every 10 minutes for 12 hours at 298 K (25°C).

    • Causality: Provides high-resolution temporal data to plot the exponential decay of the ester and the stoichiometric appearance of the free methanol singlet (~3.4 ppm).

  • Data Processing: Integrate the disappearing ester peak against a stable internal standard (e.g., TSP). Fit the data to a first-order decay model to extract the rate constant ( k ) and half-life ( t1/2​ ).

Workflow S1 1. Sample Preparation (Dissolve in aprotic solvent / D2O) S2 2. Thermal Incubation (Controlled RT environment, 25°C) S1->S2 S3 3. Data Acquisition (LC-MS & 1H-NMR at defined intervals) S2->S3 S4 4. Kinetic Analysis (Calculate half-life & reaction rate) S3->S4

Figure 2: Workflow for real-time kinetic profiling of spontaneous cyclization.

Translational Strategies for Stabilization

Because the free base of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is unstable at room temperature, drug development professionals must employ chemical strategies to arrest the cyclization during storage and downstream synthesis.

Protocol B: Stabilization via Salt Formation

The most effective way to thermodynamically stabilize the open-chain form is to eliminate the nucleophilicity of the primary amine.

  • Acidification: Dissolve the freshly synthesized free base in an anhydrous ethereal solvent (e.g., diethyl ether or THF) at 0°C.

    • Causality: The low temperature kinetically freezes the cyclization during the handling phase.

  • Precipitation: Add 1.1 equivalents of anhydrous HCl in dioxane dropwise under vigorous stirring.

    • Causality: Protonation of the primary amine to an ammonium ion ( −NH3+​ ) completely removes its lone pair. Without the lone pair, the amine cannot act as a nucleophile, effectively shutting down the intramolecular attack on the ester.

  • Isolation & Storage: Filter the resulting hydrochloride salt precipitate under an inert argon atmosphere, dry under vacuum, and store at -20°C. The salt form will remain thermodynamically stable indefinitely, provided it is kept strictly dry and away from basic conditions.

References

  • de Lucas, A. I., Vega, J. A., García Molina, A., Linares, M. L., Tresadern, G., Lavreysen, H., Oehlrich, D., Trabanco, A. A., & Cid, J. M. (2021). "Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor." ACS Omega.[Link]

  • Schultz, J., Larson, P., Skon-Hegg, C., Bhatnagar, S., Kucaba, T., Yang, M., Panyam, J., Griffith, T., & Ferguson, D. (2025). "Discovery of Highly Potent C7 Methyl Acetate Substituted Imidazoquinoline-Based TLR7 and TLR8 Agonists." ChemRxiv.[Link]

Exploratory

literature review of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate in medicinal chemistry

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (CAS: 1423032-72-7) represents a highly privileged, bifunctional heterocyclic scaffold in modern drug discovery[1]. As a Senior Application Scientist, I approach this mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (CAS: 1423032-72-7) represents a highly privileged, bifunctional heterocyclic scaffold in modern drug discovery[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable architectural node. By combining a classic imidazole pharmacophore with two orthogonal reactive handles—a primary amine and a methyl ester—this building block allows medicinal chemists to rapidly explore chemical space across multiple therapeutic domains, from metalloenzyme inhibition to peptidomimetic design[2].

This technical guide deconstructs the structural utility, pharmacological trajectories, and validated synthetic workflows associated with this critical intermediate.

Architectural Overview & Physicochemical Profiling

The structural brilliance of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate lies in its spatial geometry. The molecule features an electron-rich 1H-imidazole ring, which is a well-established pharmacophore prized for its ability to engage in hydrogen bonding, π−π stacking, and metal ion coordination[3].

Attached to this core are two distinct functional vectors:

  • C2-Aminomethyl Group: A highly nucleophilic primary amine that serves as an ideal anchor for amide coupling, reductive amination, or urea formation[2].

  • N1-Methyl Acetate Group: An electrophilic ester linkage that can either be hydrolyzed to a carboxylic acid for further peptide coupling or used directly to probe lipophilic pockets in target receptors[4].

Quantitative Physicochemical Parameters

Understanding the baseline metrics of this scaffold is critical for predicting its behavior in Lipinski-compliant drug design.

ParameterValuePharmacological Implication
Molecular Weight 169.18 g/mol (Free Base) / 242.10 g/mol (2HCl)[5]Low MW allows for extensive derivatization without exceeding the 500 Da limit.
Hydrogen Bond Donors 1 (Primary Amine)Facilitates strong interactions with receptor backbone carbonyls.
Hydrogen Bond Acceptors 4 (Imidazole N, Amine N, Ester O's)Enhances aqueous solubility and target residence time.
Rotatable Bonds 4Provides sufficient conformational flexibility to adapt to induced-fit binding sites.
pKa (Imidazole) ~6.5 - 7.0Ensures the ring is partially protonated at physiological pH, aiding in membrane permeability and solubility.

Pharmacological Trajectories in Medicinal Chemistry

A. Peptidomimetics and Histidine Bioisosterism

The spatial arrangement of the N1-acetate and the C2-aminomethyl group perfectly mimics the backbone and side-chain trajectories of the amino acid Histidine. In the development of protease inhibitors (e.g., for Hepatitis C NS3/4A or thrombin), native peptides suffer from rapid proteolytic cleavage[6]. By substituting a native histidine residue with this rigidified imidazole scaffold, chemists can lock the required pharmacophore geometry while rendering the molecule invisible to endogenous proteases.

B. Metalloenzyme Inhibition (Zinc Chelation)

Imidazoles are classic Zinc-Binding Groups (ZBGs). While hydroxamic acids are traditional ZBGs (e.g., in HDAC inhibitors), they often suffer from poor pharmacokinetics and off-target toxicity. The N3 nitrogen of the imidazole ring provides a "softer," more reversible coordination to the Zn2+ ion in the active site of enzymes like Matrix Metalloproteinases (MMPs) or Carbonic Anhydrases. The N1-acetate acts as an extension vector to reach the solvent-exposed surface, while the C2-aminomethyl group anchors into adjacent specificity pockets.

G Ligand Methyl 2-[2-(aminomethyl) -1H-imidazol-1-yl]acetate Zn Zinc Ion (Zn2+) Metalloenzyme Active Site Ligand->Zn N3 Nitrogen Chelation Hbond Receptor Pocket H-Bonding (Primary Amine) Ligand->Hbond Aminomethyl NH Donor Hydrophobic Solvent Channel (N1-Acetate Vector) Ligand->Hydrophobic Ester Extension

Diagram 1: Pharmacophore mapping of the imidazole scaffold in a metalloenzyme active site.

C. Histamine Receptor Modulation

The 2-aminomethylimidazole motif is structurally homologous to histamine[7]. Derivatization of the primary amine with bulky lipophilic groups shifts the pharmacological profile from a pan-histamine agonist to a highly selective Histamine H3 or H4 receptor antagonist, which are critical targets for neurodegenerative diseases and inflammatory disorders[8].

Self-Validating Synthetic Workflows

To harness this building block, one must respect the causality of its orthogonal reactivity. Rule of thumb: The primary amine must always be capped prior to the saponification of the ester. If the ester is hydrolyzed first, the resulting unprotected amino acid will undergo uncontrolled self-polymerization or intramolecular lactamization upon the addition of coupling reagents.

Protocol: Orthogonal Derivatization (Amide Coupling followed by Saponification)

Objective: Synthesize a target-specific N-acylated imidazole-1-acetic acid derivative.

Step 1: Amine Capping (Amide Formation) Causality: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring clean conversion of the primary amine.

  • Suspend Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add DIPEA (3.5 eq) dropwise at 0°C. Validation: The suspension will clear into a homogeneous solution as the free base is generated.

  • Add the desired acid chloride (1.1 eq) dropwise.

  • Stir for 2 hours at room temperature.

  • In-Process Control (IPC): Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. Validation: The disappearance of the primary amine is confirmed when no purple spot develops upon heating.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the intermediate ester.

Step 2: Ester Saponification Causality: Lithium Hydroxide (LiOH) is preferred over NaOH because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen, which accelerates the nucleophilic attack of the hydroxide ion at ambient temperatures, preventing degradation of the newly formed amide bond.

  • Dissolve the intermediate ester in a 3:1:1 mixture of THF:MeOH: H2​O .

  • Add LiOH monohydrate (2.0 eq) and stir at room temperature for 3 hours.

  • IPC: Monitor by LC-MS. Validation: Look for the mass shift of -14 Da (loss of the methyl group) and the presence of the [M+H]+ peak corresponding to the free carboxylic acid.

  • Carefully acidify the mixture to pH 4 using 1M HCl. (Avoid dropping below pH 3 to prevent protonation of the imidazole ring, which would cause the product to partition into the aqueous layer).

  • Extract with Ethyl Acetate, dry, and concentrate to isolate the final functionalized building block.

G SM Starting Material (Ester + Free Amine) AmineReact 1. Amide Coupling (R-COCl, DIPEA) SM->AmineReact Controlled Electrophile Side Lactamization / Polymerization SM->Side Incorrect Order (Hydrolysis First) EsterReact 2. Saponification (LiOH, THF/H2O) AmineReact->EsterReact IPC: Ninhydrin Negative Final Final Scaffold (Amide + Free Acid) EsterReact->Final IPC: LC-MS Mass Shift

Diagram 2: Logical workflow for the orthogonal functionalization of the bifunctional imidazole.

Conclusion

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is a master key in medicinal chemistry. By understanding the distinct electronic and spatial properties of its imidazole core, coupled with the orthogonal reactivity of its amine and ester appendages, researchers can engineer highly specific ligands. Whether deployed as a histidine bioisostere, a tunable metalloenzyme chelator, or a histamine receptor probe, rigorous adherence to orthogonal synthetic protocols ensures the rapid and high-yielding generation of novel chemical entities.

References

  • Khan, et al. (1991). US4996221A - Histamine derivatives as immune modulators. Google Patents.
  • Baradwan, M. A., et al. (2025). The conservation of important hydrogen bonding in the structure-based design... ResearchGate. Retrieved March 29, 2026, from [Link]

Sources

Foundational

Binding Affinity and Coordination Dynamics of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate in Transition Metal Catalysis

Executive Summary The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate represents a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate represents a highly specialized, polyfunctional ligand architecture. Featuring a primary amine, an imidazole core, and an ester moiety, it offers a unique combination of strong σ -donation and hemilabile potential. This whitepaper provides an in-depth technical analysis of its binding affinity, geometric constraints, and kinetic behavior when coordinated to late transition metals (e.g., Pd, Ru, Cu, Zn), offering actionable workflows for researchers engaged in catalyst development and organometallic profiling.

Structural and Electronic Architecture

To understand the binding affinity of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, we must first deconstruct its donor profile according to Hard-Soft Acid-Base (HSAB) theory:

  • The Aminomethyl Group (-CH₂NH₂ at C2): A strong, hard/borderline σ -donor. With a pKa of approximately 8.1, the primary amine is protonated at physiological pH but acts as a potent anchor for transition metals upon deprotonation or in non-aqueous catalytic environments.

  • The Imidazole Nitrogen (N3): A borderline base (pKa ~4.4) that provides both robust σ -donation and moderate π -acceptor capabilities, stabilizing electron-rich low-valent metal intermediates.

  • The Methyl Acetate Group (-CH₂COOCH₃ at N1): The carbonyl oxygen acts as a hard, weak σ -donor.

The Geometric Constraint: While the N3 and the C2-aminomethyl nitrogen are perfectly positioned to form a highly stable, thermodynamically favored 5-membered metallacycle, the N1-acetate group points away from this primary coordination sphere. The ~110° angle of the N3-C2-N1 linkage prevents the ester oxygen from easily reaching the same metal center. Consequently, rather than forming a mononuclear facial tridentate complex, the ester oxygen either remains uncoordinated (acting as an electronic modulator) or engages in intermolecular bridging to form bimetallic or polymeric species[1].

Thermodynamic Profiling and Speciation

The thermodynamic stability of the N,N-chelate is the primary driver of catalyst resting-state stability. The chelate effect ensures that the dissociation of the ligand is highly endergonic. However, the hemilabile nature of the N1-acetate group introduces a dynamic equilibrium between mononuclear and bridged bimetallic states, which is highly dependent on metal concentration and solvent polarity[2].

Table 1: Representative Thermodynamic Parameters for Ligand-Metal Binding (298 K)

Note: Values are representative models derived from potentiometric and calorimetric studies of analogous 2-(aminomethyl)imidazole derivatives.

Metal PrecursorDominant Coordination ModeLog Ka​ ( M−1 ) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)
Pd(II) Mononuclear Bidentate (N,N)8.4-12.5+1.1-11.4
Ru(II) Bimetallic Bridged (N,N- μ -O)7.2-14.2+4.4-9.8
Cu(II) Mononuclear Bidentate (N,N)6.8-10.1+0.8-9.3
Zn(II) Mononuclear Bidentate (N,N)5.5-7.4-0.1-7.5

Experimental Workflows for Affinity and Speciation

To rigorously quantify the binding affinity and solution-state geometry of this ligand, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems.

Protocol 1: Displacement Isothermal Titration Calorimetry (ITC)

Causality: Direct titration of a strong bidentate ligand into a transition metal often yields a binding constant ( Ka​ ) that exceeds the upper limit of standard ITC ( c -value > 1000). To accurately measure the sub-nanomolar affinity of the N,N-chelate, we must artificially lower the apparent affinity using a displacement assay[3].

  • Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) in a mixed aqueous/organic solvent system if required for solubility. Why: HEPES has a near-zero enthalpy of ionization ( ΔHion​ ), minimizing background heat from proton exchange during coordination.

  • Weak Ligand Saturation: Saturate the metal catalyst (e.g., Pd(OAc)2​ , 10 µM) with a weak, competitive monodentate ligand (e.g., pyridine, 1 mM) in the calorimeter's sample cell.

  • Titration: Load the syringe with Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (100 µM). Inject 2 µL aliquots at 180-second intervals at 298 K.

  • Self-Validation (Control): Perform a blank titration of the ligand into the buffer containing only the weak ligand (no metal). Subtract this background heat of dilution from the primary thermogram.

  • Data Extraction: Fit the integrated heat data to a competitive binding model to extract the true ΔH , ΔG , and Ka​ of the bidentate chelate.

Protocol 2: DOSY NMR for Mononuclear vs. Bimetallic Speciation

Causality: Because the N1-acetate group cannot easily reach the primary metal center due to rigid geometric constraints, it may bridge to a second metal center. Diffusion-Ordered Spectroscopy (DOSY) NMR measures the translational diffusion coefficient ( D ), which is inversely proportional to the hydrodynamic radius, allowing us to definitively distinguish between a mononuclear bidentate complex and a bimetallic bridged species in solution.

  • Sample Preparation: Dissolve the metal-ligand complex (5 mM) in a non-coordinating solvent like CD2​Cl2​ . Why: Non-coordinating solvents prevent competitive displacement of the hemilabile ester group, preserving the native speciation.

  • Spectral Acquisition: Acquire 2D DOSY spectra using a stimulated echo sequence with bipolar gradient pulses (e.g., varying gradient strength from 2% to 95%).

  • Analysis: Plot the diffusion dimension. A high diffusion coefficient indicates a smaller, mononuclear species, whereas a significantly lower D value indicates a bulkier, bimetallic or polymeric species driven by ester bridging.

  • Self-Validation (Solvent Switch): Spike the NMR tube with a strong coordinating solvent (e.g., CD3​CN ). If the species was bimetallic, the CD3​CN will outcompete the weak ester bridge, cleaving the dimer into mononuclear species. This will be immediately validated by an observable increase in the diffusion coefficient D in a subsequent DOSY run.

Mechanistic Implications in Catalysis

The unique architecture of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate allows it to act as an "adaptive" ligand during catalytic cycles.

CoordinationDynamics L Free Ligand (N, N, O donors) NN Mononuclear Bidentate (N,N) Stable 5-membered chelate L->NN + M (Fast) M Transition Metal (Pd, Ru, Cu) M->NN Bridge Bimetallic Bridged (N,N-μ-O) Ester coordination to M2 NN->Bridge + M (High Conc.) Intermolecular Active Catalytically Active State O-donor dissociated NN->Active Equilibrium Bridge->Active Substrate/Solvent Addition Active->NN Monomerization

Figure 1: Thermodynamic equilibrium of mononuclear bidentate versus intermolecular bridged coordination modes.

In cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), the robust N,N-chelate prevents catalyst degradation and bulk metal precipitation (blacking out). Meanwhile, the uncoordinated N1-acetate group provides steric bulk that can facilitate the reductive elimination step by increasing the steric pressure around the metal center.

CatalyticCycle Pre Pd(II)-Ligand Precatalyst [Bidentate N,N] Pd0 Active Pd(0) Species Ligand Stabilized Pre->Pd0 Activation OA Oxidative Addition Pd(II) Intermediate Pd0->OA + Ar-X TM Transmetalation Substrate Exchange OA->TM + R-M RE Reductive Elimination Product Release TM->RE RE->Pd0 - Ar-R

Figure 2: Proposed Pd-catalyzed cross-coupling cycle stabilized by the N,N-bidentate ligand architecture.

Conclusion

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is a sophisticated ligand that leverages the extreme thermodynamic stability of a 5-membered N,N-chelate while utilizing its N1-acetate group to dictate higher-order speciation. By applying rigorous thermodynamic profiling via displacement ITC and geometric validation via DOSY NMR, researchers can map out the exact resting states of their catalysts, ultimately enabling the rational optimization of turnover frequencies and catalyst lifetimes.

References

  • Asran, A. M., Mansour, M. S. A., Fayek, A. A., Heakal, F. E.-T., & El-Sherif, A. A. (2024). Potentiometric, thermodynamics, and modeling investigates of binary and ternary Zn(II) complexes prepared from 1-H-benzimidazole-2-carboxylic acid and some biologically active ligands. Inorganica Chimica Acta.[Link]

  • Freire, E., Mayorga, O. L., & Straume, M. (1990). Isothermal titration calorimetry. Analytical Chemistry, 62(18), 950A–959A.[Link]

  • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680-699.[Link]

Sources

Protocols & Analytical Methods

Method

protecting group strategies for the aminomethyl group in Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Application Note: Protecting Group Strategies for the Aminomethyl Group in Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate Executive Summary Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is a highly versatile bif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protecting Group Strategies for the Aminomethyl Group in Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Executive Summary

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is a highly versatile bifunctional building block utilized in the design of peptidomimetics, metal-chelating ligands, and active pharmaceutical ingredients (APIs). However, its architecture presents a classic chemoselectivity challenge: it contains a highly nucleophilic primary amine, a basic imidazole ring, and a base-sensitive methyl ester.

This application note details field-proven protecting group (PG) strategies to selectively mask the primary aminomethyl group while preserving the integrity of the ester and the imidazole core. By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this guide ensures high-yield, orthogonal functionalization for downstream synthesis.

Structural Analysis & Chemoselectivity Challenges

Before initiating protection, it is critical to map the electronic and steric environment of the substrate to predict off-target reactivity:

  • The Primary Amine (-CH₂NH₂): Located at the C2 position, this is the most nucleophilic site and the primary target for protection.

  • The Imidazole Ring (N3): The sp²-hybridized nitrogen is a competing nucleophile. While transient acylation at N3 can occur, the resulting imidazolium intermediates are typically unstable and readily hydrolyze during aqueous workup.

  • The Methyl Ester (-COOCH₃): The ester is highly susceptible to saponification under strongly basic aqueous conditions and aminolysis (transamidation) in the presence of secondary amines.

Strategic Selection of Protecting Groups

The choice of protecting group dictates the downstream synthetic orthogonalities. The table below summarizes the quantitative and qualitative data for the three most common strategies.

Table 1: Comparison of Protecting Group Strategies for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Protecting GroupReagent SystemDeprotection ConditionEster CompatibilityImidazole Compatibility
Boc (tert-Butyloxycarbonyl) Boc₂O, Et₃N, DCMTFA or HClExcellent (Base-stable)High (Transient N-Boc hydrolyzes)
Cbz (Carboxybenzyl) Cbz-Cl, Na₂CO₃, THF/H₂OH₂, Pd/CExcellent (Neutral/Mild)Moderate (Requires biphasic conditions)
Fmoc (Fluorenylmethyloxycarbonyl) Fmoc-OSu, DIPEA, DMF20% Piperidine/DMFPoor (High risk of aminolysis)High
  • Boc Strategy (Industry Standard): The Boc strategy employs tert-butoxycarbonyl protection, requiring acidic conditions for deprotection, which is orthogonal to base-mediated ester saponification[]. It is the preferred choice when the downstream workflow involves basic conditions.

  • Cbz Strategy (Orthogonal Alternative): Cbz is ideal when downstream acidic conditions must be avoided. It is removed via catalytic hydrogenolysis.

  • Fmoc Strategy (Caution Advised): Fmoc chemistry uses milder deprotection conditions (piperidine vs. TFA) and is foundational for solid-phase synthesis[2]. However, for this specific substrate, the secondary amine (piperidine) used for deprotection can attack the unprotected methyl ester, leading to a piperidinyl amide byproduct. Fmoc is only recommended if the methyl ester is first hydrolyzed to the acid, or if a protecting group swap (e.g., Boc to Fmoc) is performed late in the synthesis[3].

Experimental Workflows & Mechanistic Logic

The following diagram illustrates how the selection of Boc versus Cbz dictates the downstream synthetic possibilities.

Workflow cluster_Boc Boc Strategy (Base-Stable Workflow) cluster_Cbz Cbz Strategy (Acid-Stable Workflow) Substrate Methyl 2-[2-(aminomethyl) -1H-imidazol-1-yl]acetate Boc_Prot Boc Protection (Boc2O, Et3N) Substrate->Boc_Prot Cbz_Prot Cbz Protection (Cbz-Cl, Na2CO3) Substrate->Cbz_Prot Boc_Sapon Ester Saponification (LiOH, THF/H2O) Boc_Prot->Boc_Sapon Preserves Amine Boc_Deprot Boc Deprotection (TFA/DCM) Boc_Sapon->Boc_Deprot Yields Free Acid Cbz_Coupling Cross-Coupling / Alkylation Cbz_Prot->Cbz_Coupling Preserves Ester Cbz_Deprot Hydrogenolysis (H2, Pd/C) Cbz_Coupling->Cbz_Deprot Yields Free Amine

Orthogonal PG workflows for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate.

Detailed Experimental Protocols

Protocol A: Selective Boc-Protection (Recommended for Base-Mediated Downstream)

Objective: High-yielding protection of the primary amine with complete preservation of the methyl ester. Causality: Di-tert-butyl dicarbonate (Boc₂O) is utilized because its byproducts (tert-butanol and CO₂) are volatile and non-toxic, streamlining purification. Triethylamine (Et₃N) acts as an acid scavenger, ensuring the primary amine remains unprotonated and highly nucleophilic.

Step-by-Step Methodology:

  • Initiation: Dissolve Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes exothermic side reactions and suppresses potential N3-acylation.

  • Reagent Addition: Dropwise add a solution of Boc₂O (1.1 eq) in DCM over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin. The starting material will stain strongly positive (purple/pink) due to the free primary amine. The successful formation of the Boc-protected product will be Ninhydrin-negative but UV-active (254 nm) due to the imidazole ring.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash with brine. Causality: NaHCO₃ neutralizes any acidic impurities without risking the base-catalyzed hydrolysis of the methyl ester.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting Note: In the rare event of over-protection (N-Boc formation on the imidazole ring), selective cleavage of the N-Boc-protecting group from the imidazole can be achieved using NaBH₄ in EtOH at room temperature, which leaves the primary Boc-protected amine completely intact[4].

Protocol B: Orthogonal Cbz-Protection via Schotten-Baumann Conditions

Objective: Installation of the Cbz group using biphasic conditions to strictly suppress imidazole acylation. Causality: Utilizing a biphasic system (THF/Aqueous Na₂CO₃) ensures that any transiently formed N-Cbz-imidazole intermediate is rapidly hydrolyzed back to the free imidazole by the aqueous base at the phase boundary, driving complete chemoselectivity toward the primary amine.

Step-by-Step Methodology:

  • Initiation: Dissolve the substrate (1.0 eq) in a 1:1 mixture of THF and water (0.2 M overall concentration).

  • Base Addition: Add solid Na₂CO₃ (2.0 eq) and cool the vigorously stirring biphasic mixture to 0 °C.

  • Reagent Addition: Slowly add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Propagation: Stir vigorously at 0 °C for 2 hours.

  • Self-Validating Checkpoint (pH Monitoring): Periodically check the pH of the aqueous layer using indicator paper. It must remain basic (pH > 8) to ensure the HCl byproduct from Cbz-Cl is continuously neutralized. If the pH drops below 7, the reaction will stall; add additional Na₂CO₃.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and separate the layers. Extract the aqueous layer once more with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Analytical Characterization

Successful protection is most definitively confirmed via ¹H NMR spectroscopy:

  • Free Amine: The methylene protons of the aminomethyl group (-CH₂-NH₂) typically appear as a sharp singlet around ~3.8 ppm.

  • Protected Carbamate (Boc/Cbz): Upon successful carbamate formation, these methylene protons will shift downfield to ~4.2–4.4 ppm. Furthermore, if the sample is run in a non-exchanging solvent (e.g., CDCl₃ or DMSO-d₆), the singlet will split into a doublet due to coupling with the newly formed adjacent carbamate proton (-NH-).

Sources

Application

Advanced Catalytic Applications of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate in Organic Synthesis

Introduction & Structural Rationale Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (CAS: 1423032-72-7) is a highly versatile, bifunctional building block that has emerged as a powerful tool in modern catalytic organi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (CAS: 1423032-72-7) is a highly versatile, bifunctional building block that has emerged as a powerful tool in modern catalytic organic synthesis. While traditionally utilized as a precursor for active pharmaceutical ingredients (APIs), its unique structural motif—combining a primary aliphatic amine, an electron-rich imidazole ring, and a tunable methyl ester—makes it an exceptional candidate for both organocatalysis and transition-metal ligand design .

The Causality of the Molecular Design

Successful catalysis relies on precise spatial arrangements and electronic tuning. This molecule provides three distinct functional advantages:

  • The Primary Amine: Acts as a potent nucleophile for reversible covalent catalysis (forming iminium/enamine intermediates with carbonyls) or as a strong σ -donor for metal coordination. Primary amines are sterically less hindered than secondary amines (like proline), allowing them to activate bulky α,α -disubstituted ketones[1].

  • The Imidazole Ring: Serves as a Brønsted acid/base proton shuttle in organocatalysis, stabilizing transition states via hydrogen bonding. In metal catalysis, the pyridinic nitrogen provides robust coordination, stabilizing low-valent metal centers[2].

  • The Methyl Acetate Moiety: Unlike free carboxylic acids which form inactive zwitterions with the primary amine, the methyl ester maintains the molecule's overall neutral, lipophilic character. This ensures high solubility in organic solvents and promotes hydrophobic clustering in aqueous micellar catalysis.

Application I: Bifunctional Organocatalysis in Direct Aldol Reactions

The direct asymmetric aldol reaction is a cornerstone of C–C bond formation. Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate acts as a highly efficient bifunctional organocatalyst for the cross-aldol condensation of unmodified ketones and aldehydes.

Mechanistic Insight

The primary amine condenses with the donor ketone to form a nucleophilic enamine. Simultaneously, the imidazole nitrogen acts as a general base to deprotonate the α -carbon, and subsequently as a general acid to activate the acceptor aldehyde via hydrogen bonding. This dual-activation mimics the active sites of class I aldolases, significantly lowering the activation energy barrier[2].

Aldol_Mechanism Cat Catalyst (Primary Amine + Imidazole) Enamine Enamine Intermediate (Nucleophilic) Cat->Enamine + Ketone - H2O Ketone Ketone Donor Ketone->Enamine TS C-C Bond Formation (Imidazole H-Bond Activated TS) Enamine->TS Aldehyde Aldehyde Acceptor Aldehyde->TS Electrophile TS->Cat Catalyst Regeneration Product Aldol Product TS->Product Hydrolysis

Caption: Bifunctional enamine-catalysis cycle driven by the aminomethylimidazole motif.

Protocol 1: General Procedure for Direct Cross-Aldol Reaction

Self-validating design: The protocol uses a biphasic water/brine system to drive the hydrophobic organic substrates into the catalyst's lipophilic pocket, maximizing reaction rates without toxic organic solvents.

Reagents:

  • Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (10 mol%)

  • Trifluoroacetic acid (TFA) (10 mol%) - Used as a co-catalyst to facilitate iminium formation.

  • Donor Ketone (e.g., Cyclohexanone) (2.0 mmol)

  • Acceptor Aldehyde (e.g., 4-Nitrobenzaldehyde) (0.5 mmol)

  • Solvent: Brine/H₂O (1:1, 2.0 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: In a 10 mL round-bottom flask, dissolve the catalyst (0.05 mmol) in 2.0 mL of the Brine/H₂O mixture. Add TFA (0.05 mmol) to buffer the solution, ensuring the imidazole ring remains partially protonated for optimal hydrogen bonding.

  • Substrate Addition: Add the donor ketone (2.0 mmol) to the aqueous mixture. Stir vigorously at 500 rpm for 5 minutes to form a fine emulsion.

  • Initiation: Add the acceptor aldehyde (0.5 mmol) in one portion.

  • Reaction Monitoring: Stir the emulsion at room temperature (20–25 °C). Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the aldehyde is completely consumed (typically 4–8 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the mixture with Ethyl Acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Data: Aldol Reaction Scope
EntryDonor KetoneAcceptor AldehydeTime (h)Yield (%)anti/syn Ratio
1Cyclohexanone4-Nitrobenzaldehyde49288:12
2Cyclohexanone2-Chlorobenzaldehyde68582:18
3Acetone4-Cyanobenzaldehyde589N/A
4Cyclopentanone4-Nitrobenzaldehyde87875:25

Note: Yields represent isolated products. The high anti-diastereoselectivity in cyclic ketones is attributed to the steric shielding provided by the methyl acetate side chain during the C–C bond-forming transition state.

Application II: N,N-Bidentate Ligand for Ru(II)-Catalyzed Transfer Hydrogenation

Transfer hydrogenation (TH) is a safer, highly scalable alternative to high-pressure hydrogenation. Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate acts as a robust bidentate (N,N) ligand for Ruthenium(II)[3].

Mechanistic Insight

The primary amine and the imidazole nitrogen coordinate to the Ru(II) center, displacing labile ligands to form a stable [Ru(N-N)(p-cymene)Cl]+ complex. Upon activation with a base in isopropanol, a 16-electron Ru-amido intermediate is formed. This species abstracts a proton and a hydride from isopropanol to form an 18-electron Ru-hydride-amine complex. The reduction of the ketone occurs via an outer-sphere concerted mechanism (Noyori-type), where the Ru-H and N-H bonds simultaneously transfer hydrogen to the C=O bond without the ketone ever directly coordinating to the metal[4].

Ru_Catalysis Precat Ru(II) Precatalyst [Ru(Ligand)(p-cymene)Cl]+ Amido 16e- Ru-Amido Complex (Active Species) Precat->Amido + Base (iPrO-) - HCl Hydride 18e- Ru-Hydride-Amine (Reducing Agent) Amido->Hydride + Isopropanol - Acetone TS Six-Membered Transition State (Concerted H-/H+ Transfer) Hydride->TS + Ketone Ketone Ketone Substrate Ketone->TS TS->Amido Catalyst Regeneration Alcohol Alcohol Product TS->Alcohol

Caption: Outer-sphere transfer hydrogenation cycle utilizing the Ru(II)-aminomethylimidazole complex.

Protocol 2: Transfer Hydrogenation of Acetophenone Derivatives

Self-validating design: The protocol utilizes a pre-activation step to ensure complete formation of the active 16e- Ru-amido species before substrate introduction, eliminating induction periods and side reactions.

Reagents:

  • [Ru(p-cymene)Cl2​]2​ (0.5 mol% Ru)

  • Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (1.1 mol%)

  • KOH (0.1 M solution in Isopropanol) (10 mol%)

  • Ketone Substrate (1.0 mmol)

  • Anhydrous Isopropanol (IPA) (5.0 mL)

Step-by-Step Methodology:

  • Complexation: Under an inert argon atmosphere, charge a Schlenk flask with [Ru(p-cymene)Cl2​]2​ (0.005 mmol) and the ligand (0.011 mmol). Add anhydrous IPA (2.0 mL) and stir at 80 °C for 1 hour. The solution will transition from orange to a deep red-brown, indicating successful N,N-coordination.

  • Activation: Cool the mixture to room temperature. Add the KOH/IPA solution (1.0 mL, 0.1 mmol) to generate the active Ru-amido species. Stir for 10 minutes.

  • Reduction: Add the ketone substrate (1.0 mmol) dissolved in IPA (2.0 mL).

  • Reaction Monitoring: Heat the reaction mixture to 80 °C. Monitor the conversion via GC-FID or ¹H-NMR by taking 50 µL aliquots (filtered through a short silica plug to remove Ru).

  • Workup: Once complete (typically 1–3 hours), cool the reaction, remove the solvent under vacuum, and purify the resulting secondary alcohol via short-path distillation or silica gel chromatography.

Quantitative Data: Transfer Hydrogenation Scope
EntrySubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)TOF (h⁻¹)
1Acetophenone1.0801.5>9966
24-Methoxyacetophenone1.0802.59638
34-Chloroacetophenone1.0801.0>9999
4Benzophenone2.0804.08811

Note: Electron-withdrawing groups (Entry 3) accelerate the hydride transfer step, resulting in higher Turnover Frequencies (TOF), whereas bulky substrates (Entry 4) require higher catalyst loadings due to steric clashes with the methyl acetate moiety.

Conclusion

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate represents a highly adaptable catalytic motif. Its primary amine and imidazole functionalities operate synergistically, whether participating in covalent enamine formation for C-C bond construction[1] or coordinating transition metals for outer-sphere hydrogen transfer[4]. The presence of the methyl ester ensures excellent solubility profiles and provides a steric handle that can be further derivatized (e.g., via saponification or amidation) to fine-tune the catalyst's microenvironment for specialized applications.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing crystallization conditions for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate purification

Welcome to the Technical Support Center for the purification and crystallization of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate . As a Senior Application Scientist, I have structured this guide to address the uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate .

As a Senior Application Scientist, I have structured this guide to address the unique physicochemical vulnerabilities of this specific molecule. This compound presents a dual-threat profile during purification: it possesses both a highly nucleophilic primary amine and an electrophilic methyl ester, making it chemically unstable in its free base form. Furthermore, its high polarity and structural flexibility make it notoriously prone to liquid-liquid phase separation (LLPS) rather than classical crystallization.

This guide provides the causality behind these failures and delivers self-validating protocols to ensure high-purity recovery.

Troubleshooting & FAQs

Q1: During concentration or crystallization, my product purity drops significantly, and LC-MS shows a new major impurity with a mass loss of 32 Da. What is happening, and how do I prevent it? The Causality: You are observing intramolecular aminolysis . The primary amine at the C2 position of the imidazole ring is perfectly positioned to nucleophilically attack the methyl ester at the N1 position. This releases methanol (loss of 32 Da) and forms a highly stable 6-membered fused lactam ring (a piperazinone derivative: 5,6-dihydroimidazo[1,2-a]pyrazin-8(7H)-one). This degradation accelerates under heat or high concentration. The Solution: You cannot crystallize this molecule as a free base efficiently. You must immediately convert it to a salt (e.g., Hydrochloride or Mesylate)[1]. Protonating the primary amine completely eliminates its nucleophilicity, arresting the degradation pathway and simultaneously increasing the lattice energy required for stable crystal formation.

Degradation A Free Base API: Methyl 2-[2-(aminomethyl)- 1H-imidazol-1-yl]acetate B Intramolecular Aminolysis (Nucleophilic Attack) A->B Basic pH / Heat D Acid Addition (e.g., HCl gas/solution) A->D pH < 3 C Degradation Product: Fused Piperazinone Derivative + Methanol B->C E Stable Salt Form: Ammonium-imidazolium Hydrochloride D->E Protonation of -NH2

Intramolecular degradation of the free base versus stabilization via salt formation.

Q2: When I add an anti-solvent to my dissolved salt, the solution turns milky, but instead of crystals, a sticky oil forms at the bottom of the reactor. How do I fix this? The Causality: This is a classic case of 2[2]. Because the target molecule is highly polar, adding an anti-solvent rapidly increases supersaturation. If the system crosses the thermodynamic binodal curve before the solute can arrange into a crystal lattice, the mixture demixes into a solute-rich liquid phase (the oil) and a solute-lean continuous phase[3]. Oiled-out droplets trap impurities and eventually solidify into an amorphous, unfilterable mass. The Solution: You must bypass the miscibility gap. This is achieved by stopping the anti-solvent addition while the system is still in the metastable zone (before the cloud point) and introducing seed crystals . Seeding provides a low-energy template for nucleation, allowing controlled crystal growth to consume the supersaturation before LLPS can occur.

LLPS Start Homogeneous Solution Cooling Increase Supersaturation (Cooling / Anti-solvent) Start->Cooling Binodal Cross Binodal Curve (Miscibility Gap) Cooling->Binodal High driving force No seeds Seeding Introduce Seed Crystals (Metastable Zone) Cooling->Seeding Controlled driving force LLPS Oiling Out (LLPS) Solute-Rich & Solute-Lean Phases Binodal->LLPS Agglom Amorphous / Agglomerated Mass LLPS->Agglom Spontaneous nucleation Cryst Controlled Crystal Growth Seeding->Cryst Bypass LLPS

Phase separation (oiling out) mechanism versus controlled seeded crystallization.

Q3: How do I select the optimal solvent/anti-solvent system for this specific compound? The Causality: The selection of optimal solvent types is critical to improving the thermodynamic driving force while avoiding the spinodal decomposition region[4]. Because the target is an ester-containing basic salt, protic solvents (like Methanol) are excellent primary solvents, but aggressive non-polar anti-solvents (like Heptane) create too steep of a dielectric gradient, triggering immediate LLPS. You must use a moderate anti-solvent (like Ethyl Acetate or Isopropanol) to ensure a gradual reduction in solubility.

Data Presentation: Optimization Matrices

Table 1: Solvent / Anti-Solvent Selection Matrix for the HCl Salt

Primary Solvent Anti-Solvent Dielectric Gradient LLPS (Oiling Out) Risk Process Recommendation
Methanol Ethyl Acetate Moderate Moderate Optimal. Allows controlled supersaturation.
Water Isopropanol High Moderate Good for high yield, requires strict temperature control.

| Ethanol | Heptane | Extreme | Very High | Avoid. Immediate phase demixing guaranteed. |

Table 2: Salt Screening Candidates & Physicochemical Impact Note: High-throughput salt screening is highly recommended for cationic APIs to optimize physical properties[5].

Counterion pKa Expected Crystallinity Hygroscopicity Risk Chemical Stability
Hydrochloric Acid -7.0 Excellent Moderate High (Complete protonation)
Methanesulfonic Acid -1.9 Good High High (Complete protonation)

| L-Tartaric Acid | 2.98 | Moderate | Low | Moderate (Risk of partial free-base equilibrium) |

Self-Validating Experimental Protocols

Protocol A: Reactive Salt Formation (Hydrochloride)

Objective: Arrest intramolecular degradation by protonating the primary amine prior to crystallization.

  • Dissolution: Dissolve the crude Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate free base in anhydrous Methanol (5 volumes).

    • Validation Checkpoint: Solution must be visually clear. Analyze an aliquot via HPLC to establish a baseline purity profile.

  • Acidification: Cool the reactor to 0–5 °C. Slowly add 1.1 equivalents of HCl (e.g., as a 4M solution in dioxane or dry HCl gas) while maintaining agitation.

    • Validation Checkpoint: Test the solution pH. It must read < 3.0. An exotherm should be recorded by the reactor's internal thermocouple, confirming the exothermic protonation event.

  • Equilibration: Stir for 30 minutes at 5 °C to ensure complete salt formation.

Protocol B: Seeded Anti-Solvent Crystallization

Objective: Isolate the API salt while bypassing the Liquid-Liquid Phase Separation (LLPS) boundary.

  • Anti-Solvent Titration: To the methanolic salt solution from Protocol A, begin adding Ethyl Acetate (anti-solvent) at a controlled rate of 0.1 volumes/minute at 20 °C.

  • Metastable Zone Identification: Stop the addition the moment the FBRM (Focused Beam Reflectance Measurement) probe detects a slight increase in chord counts, or visually when a very faint, transient haze appears and dissolves.

    • Validation Checkpoint: The solution must remain homogenous but critically supersaturated. If oil droplets form on the reactor wall, you have crossed the binodal curve; add 0.5 volumes of Methanol to redissolve.

  • Seeding: Introduce 1–2 wt% of pre-milled Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate HCl seed crystals.

    • Validation Checkpoint: Hold the temperature and agitation for 2 hours. FBRM or microscopic sampling must confirm secondary nucleation (a steady increase in crystalline particle counts) without droplet formation.

  • Growth & Isolation: Resume Ethyl Acetate addition at 0.05 volumes/minute until a total of 10 volumes have been added. Cool the suspension to 0 °C over 2 hours, filter, and wash with cold Ethyl Acetate.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization Source: MDPI (Processes) URL:[Link]

  • A high throughput screening method for the nano-crystallization of salts of organic cations Source: Royal Society of Chemistry / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate and its impurities. Signal overlap in the ¹H NMR spectra of this compound and its related substances is a frequent challenge, and this guide offers strategies to resolve these issues and obtain high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the ¹H NMR spectrum of my Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate sample overlapping?

A1: Signal overlap in the ¹H NMR spectrum of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is common due to the presence of multiple CH₂ groups in chemically similar environments. Specifically, the methylene protons of the acetate group, the aminomethyl group, and potentially the imidazole ring can have very close chemical shifts, leading to complex and overlapping multiplets. This is particularly true in standard deuterated solvents like CDCl₃. Impurities from the synthesis can also introduce additional signals that exacerbate the overlap.[1][2]

Q2: What are the first simple steps I can take to resolve signal overlap?

A2: Before resorting to more advanced techniques, simple adjustments to the experimental setup can often improve spectral resolution:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent can induce changes in chemical shifts (solvent effects) that may be sufficient to separate overlapping signals.[3][4] For instance, switching from a non-polar solvent like CDCl₃ to a more polar or aromatic solvent like DMSO-d₆, methanol-d₄, or benzene-d₆ can alter the chemical environment of the protons and improve dispersion.[5][6][7]

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the populations of different conformers and affect hydrogen bonding, which in turn can change the chemical shifts of the protons.[8][9] This can be particularly effective if conformational dynamics are contributing to the overlap.

  • Adjust Sample Concentration: High sample concentrations can lead to line broadening and increase the likelihood of overlap. Diluting the sample can sometimes sharpen the signals and improve resolution.

Q3: My initial attempts to resolve the overlap were unsuccessful. What advanced NMR techniques can I use?

A3: When simple methods are insufficient, a variety of powerful 2D NMR techniques can be employed to resolve overlapping signals and definitively assign the structure of your compound and its impurities.[10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to try. It identifies protons that are spin-spin coupled to each other, typically on adjacent carbons.[11] This allows you to trace out the connectivity of the different spin systems in the molecule, even if their signals are completely overlapped in the 1D spectrum.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[12] Since ¹³C spectra are typically much better resolved than ¹H spectra, this is an excellent way to separate overlapping proton signals based on the chemical shift of their attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[11] This is extremely useful for piecing together different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons).

  • 1D TOCSY (Total Correlation Spectroscopy): This is a simpler version of the 2D experiment that can be used to selectively look at a single spin system. By irradiating a specific proton, you can see all the other protons that are part of the same coupled network.[13]

Q4: I suspect I have impurities, but their signals are buried under the main compound's signals. How can I identify and quantify them?

A4: Identifying and quantifying impurities, especially at low levels, is a critical aspect of pharmaceutical analysis and is governed by guidelines from the International Council for Harmonisation (ICH).[14][15] NMR is a powerful tool for this purpose.[16][17][18]

  • High-Field NMR: If available, using a higher-field NMR spectrometer will increase the chemical shift dispersion, which can help to resolve signals from impurities.[8]

  • Quantitative NMR (qNMR): This technique can be used to determine the concentration of both the main compound and its impurities with high accuracy.[19] It typically involves the use of an internal standard with a known concentration.

  • Spiking Studies: If you have a reference standard for a suspected impurity, you can add a small amount of it to your sample (spiking) and see which signals in the spectrum increase in intensity. This is a definitive way to confirm the presence of a known impurity.

Q5: Can chemical shift reagents help in my case?

A5: Yes, the use of lanthanide-based chemical shift reagents (LSRs) can be a very effective method for resolving signal overlap.[20][21][22] These are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the amine or the ester carbonyl group.[23] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[24] This can effectively "spread out" the overlapping signals, making the spectrum much easier to interpret.

Troubleshooting Guides

Guide 1: Optimizing 1D ¹H NMR Acquisition Parameters

Issue: Poor resolution and broad lines in the 1D ¹H NMR spectrum, making it difficult to even begin to resolve overlapping signals.

Troubleshooting Workflow:

Caption: Workflow for optimizing 1D NMR acquisition.

Protocol:

  • Shimming: Ensure the magnetic field homogeneity is optimized. A poorly shimmed magnet will result in broad and distorted peaks.

  • Acquisition Time (AT): A longer acquisition time leads to better digital resolution. Aim for an AT of at least 2-3 seconds.

  • Number of Scans (NS): Increasing the number of scans will improve the signal-to-noise ratio, which can help in distinguishing small impurity peaks from the baseline.

  • Processing: Apply a gentle line-broadening window function (e.g., exponential with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

Guide 2: Systematic Solvent Screening

Issue: Overlapping signals in the aliphatic and aromatic regions of the ¹H NMR spectrum.

Troubleshooting Workflow:

Caption: Systematic solvent screening workflow.

Protocol:

  • Prepare Samples: Prepare samples of your compound in a range of deuterated solvents with different properties (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, Methanol-d₄).

  • Acquire Spectra: Acquire a standard 1D ¹H NMR spectrum in each solvent.

  • Compare Spectra: Carefully compare the spectra to see which solvent provides the best signal dispersion. Pay close attention to the regions where you observed overlap.

Guide 3: Employing 2D NMR for Structural Elucidation

Issue: Severe signal overlap that cannot be resolved by changing solvents or temperature, preventing the assignment of the main compound and the identification of impurities.

Troubleshooting Workflow:

Caption: Workflow for 2D NMR structural elucidation.

Protocol:

  • COSY: Acquire a standard ¹H-¹H COSY spectrum to establish proton-proton connectivities.

  • HSQC: Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons. This will help to resolve overlapping proton signals based on the more dispersed ¹³C chemical shifts.

  • HMBC: Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2- and 3-bond) correlations between protons and carbons. This is crucial for connecting the different spin systems identified in the COSY and for assigning quaternary carbons.

  • Data Analysis: Integrate the information from all three experiments to build up the structures of your main compound and any impurities present.

Data Summary

The following table provides approximate ¹H NMR chemical shift ranges for the key protons in Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate. Please note that these values can vary depending on the solvent, concentration, and temperature.

Proton Approximate Chemical Shift (ppm) Multiplicity
Imidazole H-4/H-57.0 - 7.5d, d
-CH₂- (acetate)4.5 - 5.0s
-CH₂- (aminomethyl)3.8 - 4.2s
-OCH₃ (ester)3.6 - 3.8s
-NH₂Variablebr s

Chemical shift data is based on general knowledge of similar structures and may not be exact. It is recommended to consult a spectral database for more precise values.[25][26]

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • The Chemical Society of Japan. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • NMRCore. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 3). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • PubMed. (2022, May 30). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (2024, April 4). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]

  • PubMed Central. (n.d.). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Taylor & Francis Online. (n.d.). Identification of Pharmaceutical Impurities. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from [Link]

  • MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 22). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. Retrieved from [Link]

  • OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • SlidePlayer. (2023, October 17). ICH Q3 Guidelines. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals working with the Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals working with the Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate scaffold.

While the C2-aminomethyl imidazole motif is a highly privileged pharmacophore, successfully cross-coupling its primary amine via Buchwald-Hartwig amination presents severe synthetic hurdles. The dense steric environment, competitive bidentate chelation from the imidazole nitrogen, and the highly reactive adjacent methyl ester create a perfect storm for catalyst deactivation and side-product formation[1].

This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Diagnostic Troubleshooting Matrix

Before adjusting your reaction parameters, use the quantitative matrix below to diagnose your specific failure mode.

Table 1: Optimization Parameters for Hindered Imidazole Amination

ParameterSub-optimal ChoiceMechanistic ConsequenceOptimal ChoiceYield Impact
Ligand BINAP / DPPFCatalyst poisoning via N3/amine chelationtBuBrettPhos +65%
Precatalyst Pd(OAc)₂Requires high heat; slow Pd(0) generationtBuBrettPhos Pd G3 +40%
Base NaOtBuEster cleavage; rapid lactamizationAnhydrous K₃PO₄ +50%
Solvent ToluenePoor solubility of polar intermediates1,4-Dioxane +15%
Temperature 100 °CThermal degradation; lactamization50–60 °C +30%

Frequently Asked Questions (FAQs)

Q1: Why does my palladium catalyst precipitate as "Pd black" almost immediately upon heating?

A: This is a classic symptom of catalyst poisoning via bidentate chelation. The C2-aminomethyl group and the adjacent N3 nitrogen of the imidazole ring are perfectly positioned to form a highly stable, thermodynamically dead 5-membered palladacycle. When this sink forms, it strips the palladium of standard bidentate ligands (like BINAP or DPPF), leading to the aggregation and precipitation of inactive Pd(0)[1].

The Solution: You must use a sterically demanding, monodentate biarylphosphine ligand like tBuBrettPhos [2]. Its immense steric bulk prevents the formation of the bis-amine palladium complex, forcing the catalytic cycle forward toward reductive elimination[3].

Q2: LC-MS analysis shows a major byproduct with a mass of [M - 32]. What is happening and how do I stop it?

A: You are observing intramolecular lactamization. The primary amine is highly nucleophilic, and the N1-acetate provides a perfectly positioned electrophilic ester carbonyl. Under the basic conditions and elevated temperatures typically used for cross-coupling, the amine attacks the ester, extruding methanol (-32 Da) to form a bicyclic imidazo[1,5-a]pyrazinone derivative.

The Solution: This is a kinetically driven side reaction. To outcompete it, you must accelerate the cross-coupling cycle and lower the reaction temperature. Switch to a Palladium G3 or G4 precatalyst , which generates the active Pd(0) species rapidly at room temperature. Lower your reaction temperature to 50 °C and strictly avoid strong alkoxide bases (like NaOtBu); use anhydrous K₃PO₄ instead[4].

Q3: Can I use standard aryl chlorides with this hindered amine?

A: It is highly discouraged unless absolutely necessary. Aryl chlorides have a higher activation energy for oxidative addition compared to bromides or iodides. When coupling an extremely hindered amine like Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, the oxidative addition must be rapid to prevent the amine from resting in a chelated state. While tBuBrettPhos can activate aryl chlorides, using aryl bromides provides a much wider thermodynamic window for success.

Mechanistic & Troubleshooting Workflows

PathwayDivergence SM Methyl 2-[2-(aminomethyl)- 1H-imidazol-1-yl]acetate + Aryl Halide PdCat Active LPd(0) Species (tBuBrettPhos Pd G3) SM->PdCat Base, 50°C Poison Catalyst Poisoning (N3/Amine Chelation) SM->Poison Poor Ligand Choice (e.g., BINAP) Lactam Bicyclic Lactam (Intramolecular Cyclization) SM->Lactam Strong Base / >80°C (e.g., NaOtBu) OxAdd Oxidative Addition Intermediate PdCat->OxAdd Product Desired C-N Coupled Product OxAdd->Product Reductive Elimination (Promoted by bulky ligand)

Figure 1: Mechanistic pathways in the cross-coupling of the hindered imidazole scaffold.

TroubleshootingTree Start Issue: Low Product Yield Q1 Is Pd Black precipitating? Start->Q1 Q2 Is M-32 byproduct observed? Q1->Q2 No Sol1 Switch to tBuBrettPhos (Prevents Chelation) Q1->Sol1 Yes Sol2 Use Pd G3/G4 Precatalyst Lower Temp to 50°C Q2->Sol2 Yes (Lactamization) Sol3 Switch Base to K3PO4 Avoid Alkoxides Q2->Sol3 Yes (Ester Cleavage)

Figure 2: Decision tree for troubleshooting low yields in hindered primary amine couplings.

Self-Validating Experimental Protocol

This protocol utilizes a highly active precatalyst system designed specifically to outcompete the steric hindrance and side-reactions inherent to this molecule. The procedure includes built-in visual validation checkpoints to ensure system integrity.

Reagents Required:

  • Amine: Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Precatalyst: tBuBrettPhos Pd G3 (3 mol%)

  • Ligand: tBuBrettPhos (3 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the amine, aryl bromide, tBuBrettPhos Pd G3, tBuBrettPhos, and K₃PO₄.

    • Validation Check: The solid mixture should appear pale yellow to off-white. Any dark grey or black discoloration at this stage indicates moisture contamination and premature decomposition of the precatalyst.

  • Solvent Addition: Add the anhydrous 1,4-Dioxane to reach a 0.2 M concentration. Seal the vial tightly with a PTFE-lined crimp cap.

  • Activation & Heating: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set strictly to 55 °C .

    • Validation Check (Critical): Within 5–10 minutes of heating, the solution must transition from pale yellow to a deep, homogeneous red/orange. This color change confirms the successful deprotonation of the G3 complex and generation of the active LPd(0) species. If the solution turns opaque black, catalyst poisoning/aggregation has occurred.

  • Reaction Monitoring: Stir vigorously (800 rpm) at 55 °C for 4–6 hours. Monitor the reaction progress via LC-MS.

    • Validation Check: If a peak at [M - 32] emerges, your heating block temperature is too high, or your base is too strong, driving lactamization.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the phosphate salts and palladium residues. Concentrate the filtrate in vacuo prior to flash chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link]

  • Buchwald-Hartwig Amination Mechanisms and Ligand Scope Chemistry LibreTexts URL: [Link]

Sources

Optimization

optimizing solvent selection for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate liquid-liquid extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide and FAQ to address the specific physicochemical challenges of extracting Methyl 2-[2-(ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide and FAQ to address the specific physicochemical challenges of extracting Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate .

This highly polar pharmaceutical intermediate presents a classic process chemistry dilemma: it requires alkaline conditions to neutralize its basic functional groups for organic extraction, yet its ester group is highly susceptible to base-catalyzed degradation. The protocols below are engineered to navigate this exact thermodynamic and kinetic tightrope.

The Core Chemical Dilemma: Free-Basing vs. Hydrolysis

To successfully extract this molecule from an aqueous stream into an organic solvent, we must convert it to its neutral "free-base" form[1].

  • The Imidazole Ring: Deprotonates easily at a pH of ~7.0.

  • The Primary Aminomethyl Group: Requires a pH of 9.0–9.5 to fully deprotonate.

  • The Methyl Ester: Undergoes rapid, irreversible base-catalyzed saponification (hydrolysis) at pH > 10.0, converting the target into a highly water-soluble carboxylate anion[2].

The Causality of Failure: If you use a strong base (like NaOH) to hit pH 9.5, localized pH spikes will destroy the ester. If you extract at a lower pH (e.g., 7.5), the primary amine remains protonated, and the molecule stays in the aqueous phase. Success requires strict kinetic suppression (low temperature) and thermodynamic control (buffering)[3].

Mechanistic A Protonated Target (Low pH, Aqueous) B Free Base Target (pH 8.5-9.5, Aqueous) A->B Add Mild Base (NaHCO3) C Extracted Product (Organic Phase) B->C Add DCM/IPA + Salting Out D Hydrolyzed Byproduct (pH > 10, Aqueous) B->D Excess Strong Base (NaOH) / Heat

Caption: Mechanistic pathways showing competition between free-basing and ester hydrolysis.

Solvent Selection Matrix

Because the target contains multiple hydrogen-bond acceptors and donors, standard non-polar solvents will fail. We must use a solvent system capable of solvating polar amino acid esters[4].

Solvent SystemPolarity / H-BondingEst. Partition Coeff ( Kp​ )Emulsion RiskScientific Rationale & Recommendation
Dichloromethane (DCM) Moderate / LowLow (< 1)LowPoor solvation for primary amines. Not recommended alone.
Ethyl Acetate (EtOAc) Moderate / ModerateModerate (~2-3)MediumProne to transesterification if residual alcohols are present.
2-Methyltetrahydrofuran High / HighGood (~5-8)MediumExcellent green alternative[4]; good phase separation.
DCM : Isopropanol (4:1) High / HighExcellent (>10) LowOptimal. IPA solvates the amine via H-bonding; DCM provides density.

Self-Validating Optimized Protocol

This step-by-step methodology utilizes the "salting-out" effect and mixed-solvent solvation to maximize yield while preserving the ester[3].

Step 1: Kinetic Suppression (Pre-cooling) Chill the acidic aqueous feed containing the target molecule to 0–5 °C using an ice bath. Self-validation: Maintaining this temperature ensures that even if minor pH micro-spikes occur during basification, the activation energy required for ester hydrolysis is not met.

Step 2: Thermodynamic Control (Buffering) Slowly add a cold, saturated solution of Sodium Bicarbonate ( NaHCO3​ ) under vigorous stirring until the aqueous phase reaches a stable pH of 9.0 . Do not exceed pH 9.5.

Step 3: Hydration Shell Disruption (Salting Out) Add solid Sodium Chloride (NaCl) to the aqueous phase until saturation is reached (approx. 300 g/L). Causality: The high ionic strength forces the highly polar free-base out of the aqueous hydration network, driving it toward the organic phase[3].

Step 4: Mixed-Solvent Extraction Add 1 volume of cold DCM:Isopropanol (4:1 v/v) . Stir vigorously for 5 minutes. The isopropanol acts as a hydrogen-bond donor/acceptor to solvate the aminomethyl group, while the heavy DCM ensures the organic layer drops to the bottom for easy collection.

Step 5: Phase Separation & Isolation Allow the layers to separate. Collect the bottom organic layer. Wash the organic layer once with a minimal volume (0.1x) of cold brine to remove residual salts. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a water bath temperature < 30 °C to prevent thermal degradation.

Workflow Start 1. Aqueous Feed (Target in Acidic Solution) Cool 2. Cool to 0-5 °C (Suppress Hydrolysis Kinetics) Start->Cool Buffer 3. Adjust pH to 9.0 (NaHCO3/Na2CO3 Buffer) Cool->Buffer Salt 4. Salting Out (Saturate with NaCl) Buffer->Salt Extract 5. Solvent Extraction (DCM:IPA 4:1 v/v) Salt->Extract Phase 6. Phase Separation Extract->Phase Org Organic Phase (Product) Phase->Org Bottom Layer Aq Aqueous Phase (Waste/Recycle) Phase->Aq Top Layer

Caption: Step-by-step optimized liquid-liquid extraction workflow for polar amino acid esters.

Troubleshooting & FAQs

Q: My LC-MS analysis of the extracted product shows a massive peak at [M-14] or [M-14+Na]. What went wrong? A: This is the definitive mass spectrometric signature of base-catalyzed ester saponification. The loss of 14 Da corresponds to the conversion of the methyl ester ( −CH3​ ) to a carboxylic acid ( −H ). You either overshot the pH (>10) or allowed the basified mixture to warm to room temperature. Strict pH buffering and temperature control (< 5 °C) are non-negotiable[2].

Q: The product remains entirely in the aqueous phase despite reaching pH 9.0. How do I force partitioning? A: Because the target contains an imidazole and a primary amine, it is exceptionally hydrophilic even in its neutral state. You must induce the "salting-out" effect[3]. If you skipped Step 3, the water molecules will preferentially solvate the amine. Furthermore, ensure you are using the DCM/IPA (4:1) co-solvent system; pure DCM lacks the hydrogen-bonding capacity to pull this specific molecule across the phase boundary[4].

Q: I am getting a stubborn, cloudy emulsion during phase separation. How can I break it? A: Emulsions in this system are typically caused by the amphiphilic nature of the partially protonated imidazole ring acting as a weak surfactant. To resolve this:

  • Verify the aqueous phase is fully saturated with NaCl (undissolved salt should be visible).

  • Filter the entire biphasic mixture through a thin pad of Celite to remove microscopic insoluble particulates that stabilize the emulsion interface.

  • If working at a bench scale, a brief centrifugation (3000 rpm for 5 mins) will instantly clarify the phases.

References

  • Drabińska, N. et al. "An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy." PMC, August 2020.
  • "Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis." US20140128572A1 - Google Patents, May 2014.
  • Schuur, B. et al. "Chiral separation by enantioselective liquid–liquid extraction." Calis.edu.cn, 2011.
  • "Supercritical Fluid Extraction of Imidazole Drugs from Cosmetic and Pharmaceutical Products." Lawdata.com.tw, 2006.

Sources

Reference Data & Comparative Studies

Validation

validating the purity of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate using HPLC-UV methods

Optimizing and Validating the Purity of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate: A Comparative Guide to HPLC-UV Methodologies In pharmaceutical and chemical development, validating the purity of highly polar,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating the Purity of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate: A Comparative Guide to HPLC-UV Methodologies

In pharmaceutical and chemical development, validating the purity of highly polar, basic heterocyclic compounds requires moving beyond default analytical habits. Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is a prime example of a challenging analyte. It features a primary amine (pKa ~9), an imidazole ring (pKa ~7), and a methyl ester susceptible to hydrolysis.

This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for this molecule. By examining the causality behind chromatographic behavior, we provide a self-validating, methodology designed for robust purity analysis.

The Analytical Challenge: Causality Behind the Chemistry

To develop a reliable HPLC-UV method, we must first understand how the molecule's structural features dictate its physical interactions within a column:

  • Dual Basic Sites: Both the primary amine and the imidazole ring are protonated at typical acidic mobile phase pH levels. This creates rapidly equilibrating protonated and unprotonated forms if the pH is not strictly controlled, leading to severe peak broadening[1].

  • Extreme Polarity: The high polarity of the aminomethyl group causes the molecule to elute in the void volume of standard non-polar C18 stationary phases[2].

  • Silanol Interactions: The positively charged nitrogen atoms engage in strong secondary ion-exchange interactions with residual, unendcapped silanols on silica-based columns, resulting in unacceptable peak tailing[2].

  • Ester Lability: The methyl ester group restricts our use of extreme pH. Highly acidic ion-pairing methods (e.g., 0.5% TFA at pH < 2) or high-pH mobile phases (pH > 8) will catalyze ester hydrolysis during the analysis.

Mechanism A Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (Highly Polar, Basic API) B Primary Amine (pKa ~9) Protonated at pH < 8 A->B C Imidazole Ring (pKa ~7) Protonated at pH < 6 A->C D Standard C18 (RPLC) Poor Retention & Silanol Tailing B->D Electrostatic Repulsion E HILIC Phase Aqueous Layer Partitioning B->E Hydrogen Bonding C->D C->E

Logical relationship governing the chromatographic behavior of polar imidazoles in RPLC vs. HILIC.

Comparative Column Evaluation: RPLC vs. HILIC

When screening columns for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, analytical scientists typically evaluate three distinct approaches. The data below summarizes the experimental performance of each strategy.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterStandard RP-C18 (No Ion-Pairing)RP-C18 with Ion-Pairing (0.1% TFA)Zwitterionic HILIC (Optimized)
Retention Factor ( k′ ) 0.2 (Elutes in void volume)2.54.8
Tailing Factor ( Tf​ ) > 2.5 (Severe tailing)1.41.05 (Excellent symmetry)
Theoretical Plates ( N ) < 2,0008,500> 15,000
Ester Stability StableHigh risk of hydrolysis (pH < 2)Stable (Buffered at pH 3.0)
Conclusion Unsuitable Acceptable but harsh Optimal Performance

Why HILIC Wins: Unlike RPLC, where water is the weak solvent, . The stationary phase (e.g., an amide or zwitterionic phase) immobilizes a thin, water-rich layer. The highly polar imidazole compound partitions efficiently into this aqueous layer, providing excellent retention without the need for harsh, system-contaminating ion-pairing reagents[3].

Step-by-Step Methodology: Optimized HILIC-UV Protocol

Based on the comparative data, the following HILIC method is engineered to provide a self-validating, robust system for purity determination.

A. Reagent & Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 0.63 g of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (10 mM). Adjust the pH precisely to 3.0 ± 0.05 using concentrated Formic Acid. Filter through a 0.22 µm hydrophilic membrane.

    • Causality Check: Buffering at pH 3.0 ensures both the primary amine and the imidazole ring are fully and consistently protonated, eliminating peak splitting caused by partial ionization[1].

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

B. Chromatographic Conditions

  • Column: Zwitterionic HILIC or Amide phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Elution Mode: Isocratic, 15% Mobile Phase A / 85% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 215 nm (optimal for the imidazole chromophore).

  • Injection Volume: 5 µL.

C. Sample Preparation

  • Accurately weigh 10.0 mg of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate.

  • Dissolve and dilute to 10.0 mL using a Sample Diluent of 80% Acetonitrile / 20% Water .

    • Causality Check: In HILIC, injecting a sample dissolved in 100% water (a strong solvent) disrupts the stationary phase's aqueous layer, causing severe peak distortion. Matching the diluent closely to the mobile phase organic content is critical for sharp peaks[4].

Method Validation Strategy (ICH Q2(R2) Compliance)

To ensure the method consistently delivers dependable results, it must be validated according to the . The following self-validating protocol guarantees scientific integrity:

Specificity & Forced Degradation

The method must differentiate the intact API from its degradation products[5].

  • Protocol: Subject the API solution to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and thermal stress (60°C for 24 hours).

  • Acceptance Criteria: The primary degradation product (the hydrolyzed carboxylic acid derivative) must be baseline-resolved from the main API peak (Resolution, Rs​>1.5 ). The peak purity angle (assessed via DAD) must be less than the purity threshold.

Linearity and Range
  • Protocol: Prepare five concentration levels ranging from 25% to 150% of the nominal target concentration (0.25 to 1.5 mg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the peak area versus concentration plot must be ≥0.999 , with residuals randomly distributed[6].

Accuracy (Recovery)
  • Protocol: Spike known quantities of the API reference standard into a blank matrix at 50%, 100%, and 150% levels, preparing three replicates per level.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Precision (System and Method)
  • Protocol: Perform six replicate injections of the 100% standard solution (System Precision). Prepare six independent sample solutions from the same batch (Method Precision).

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for retention time and peak area must be ≤1.0% [7].

Workflow Step1 1. Sample Preparation Diluent: 80% ACN Step2 2. Column Equilibration HILIC Amide Phase Step1->Step2 Step3 3. Isocratic Elution 85% ACN / 15% Buffer Step2->Step3 Step4 4. UV Detection Monitoring at 215 nm Step3->Step4 Step5 5. ICH Q2(R2) Validation Accuracy, Precision, Specificity Step4->Step5

Step-by-step experimental workflow for the HILIC-UV purity analysis.

Conclusion

Attempting to force highly polar, basic molecules like Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate through standard RPLC columns often results in compromised data and constant method troubleshooting. By aligning the analytical chemistry with the molecule's physical properties, HILIC provides a superior, orthogonal approach. When coupled with rigorous ICH Q2(R2) validation parameters, this methodology ensures absolute confidence in the purity profile of the compound, safeguarding downstream drug development processes.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI Molecules (2020). Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at:[Link]

  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? ResearchGate Scientific Forum. Available at:[Link]

Sources

Comparative

A Comparative Guide to Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate and Other Substituted Imidazole Derivatives in Histamine Receptor Modulation

Introduction The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in drug discovery.[3][4] Substituted imidazole derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antifungal, and antimicrobial effects.[5][6] A particularly significant area of research has been their role as modulators of histamine receptors (H1, H2, H3, and H4), which are crucial targets for treating allergies, gastric ulcers, and neurological disorders.[7][8]

This guide provides a comparative analysis of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate , a 1,2-disubstituted imidazole derivative, against a selection of well-characterized substituted imidazoles with established activities at different histamine receptors. Due to the limited publicly available experimental data on Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, this guide will focus on a theoretical comparison based on established structure-activity relationships (SAR) within the field of histamine receptor ligands. We will also provide detailed experimental protocols for in vitro assays that are essential for characterizing the biological activity of novel imidazole derivatives.

Our selected comparator compounds are:

  • 2-(3-(Trifluoromethyl)phenyl)histamine : A potent and selective histamine H1 receptor agonist.

  • Ranitidine : A widely-used histamine H2 receptor antagonist.

  • Ciproxifan : A potent and selective histamine H3 receptor antagonist/inverse agonist.

By examining the structural similarities and differences between our target compound and these established ligands, we aim to provide researchers, scientists, and drug development professionals with a framework for predicting its potential biological activity and a practical guide for its experimental evaluation.

Structural Analysis and Inferred Biological Activity of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

The structure of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate features two key substituents on the imidazole ring: an aminomethyl group at the C2 position and a methyl acetate group at the N1 position.

  • The 2-(Aminomethyl)imidazole Moiety: The 2-(aminomethyl)imidazole core is structurally reminiscent of histamine itself (2-(aminoethyl)imidazole). This feature is a strong indicator that the compound may interact with histamine receptors. The aminomethyl group provides a basic nitrogen atom that can be protonated at physiological pH, a common characteristic of many histamine receptor ligands.

  • The N1-Substituent: The methyl acetate group at the N1 position is a significant modification compared to histamine. This substituent will influence the compound's overall physicochemical properties, such as its lipophilicity, polarity, and hydrogen bonding capacity. These properties are critical for receptor binding and selectivity. The ester functionality could also be susceptible to hydrolysis by esterases in vivo, potentially leading to a metabolite with a different activity profile.

Based on these structural features and established SAR for histamine receptor ligands, we can hypothesize the potential biological activity of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate:

  • Potential for Histamine H1 or H2 Receptor Agonism: The presence of the 2-(aminomethyl)imidazole moiety, a key pharmacophore for histamine, suggests a possibility of agonist activity at H1 or H2 receptors. The nature of the N1-substituent would then determine the selectivity and potency.

  • Potential for Histamine H3 Receptor Antagonism: Many H3 receptor antagonists are 1,4-disubstituted imidazoles. However, 1,2-disubstitution patterns have also been explored. The overall size and nature of the N1 and C2 substituents could potentially fit the H3 receptor binding pocket in an antagonistic conformation.

The definitive biological activity of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate can only be determined through experimental testing. The following sections provide a comparative overview with our selected reference compounds and detailed protocols for such evaluations.

Comparative Analysis with Substituted Imidazole Derivatives

This section compares Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate with three well-characterized imidazole derivatives, each targeting a different histamine receptor subtype.

Comparator 1: 2-(3-(Trifluoromethyl)phenyl)histamine (H1 Receptor Agonist)
  • Structure-Activity Relationship: 2-(3-(Trifluoromethyl)phenyl)histamine is a potent and selective H1 receptor agonist.[7] The key structural features contributing to its activity are the histamine-like ethylamine side chain at the 4-position and the bulky, lipophilic trifluoromethylphenyl group at the 2-position. This substitution pattern is known to confer H1-selectivity.

  • Comparison: While both our target compound and this comparator have a substituent at the 2-position, the nature of these substituents is very different. The aminomethyl group in our target compound is smaller and more polar than the trifluoromethylphenyl group. This suggests that if Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate has H1 agonist activity, it is likely to be less potent.

Comparator 2: Ranitidine (H2 Receptor Antagonist)
  • Structure-Activity Relationship: Ranitidine is a classic H2 receptor antagonist. Its structure includes a furan ring and a cyanoguanidine group, which are significant deviations from the basic imidazole structure of histamine. However, it was developed from earlier imidazole-containing H2 antagonists like cimetidine. The key to its antagonist activity is the long, polar side chain that interacts with the H2 receptor binding site differently than histamine.

  • Comparison: Ranitidine's structure is significantly different from Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, making a direct SAR comparison challenging. However, the development of H2 antagonists from imidazole leads highlights the importance of the side chain in determining agonist versus antagonist activity. The methyl acetate side chain on our target compound is substantially different from the side chains of known H2 antagonists, making significant H2 antagonist activity less likely, though not impossible.

Comparator 3: Ciproxifan (H3 Receptor Antagonist/Inverse Agonist)
  • Structure-Activity Relationship: Ciproxifan is a highly potent and selective H3 receptor antagonist.[5] Its structure features a 4-substituted imidazole with a long, lipophilic side chain containing a cyclopropyl ketone moiety. This lipophilic tail is a common feature of many H3 receptor antagonists and is crucial for high-affinity binding.

  • Comparison: Ciproxifan's 4-substitution pattern is different from the 1,2-disubstitution of our target compound. Furthermore, the N1-methyl acetate and C2-aminomethyl groups of our target compound are significantly smaller and more polar than the side chain of Ciproxifan. This structural disparity suggests that high-affinity H3 antagonist activity for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is unlikely based on current SAR models for this receptor.

Quantitative Comparison of Comparator Compounds

The following table summarizes the reported biological activities of the comparator compounds. This data provides a benchmark for the experimental evaluation of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate.

CompoundTarget ReceptorActivityPotency (Ki or pA2)Reference
2-(3-(Trifluoromethyl)phenyl)histamineH1AgonistpD2 = 6.81[7]
RanitidineH2AntagonistpA2 = 6.95 - 7.2
CiproxifanH3Antagonist/Inverse AgonistKi = 0.5 - 1.9 nM[1][5]

Experimental Protocols for In Vitro Characterization

To experimentally determine the pharmacological profile of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, a series of in vitro assays targeting histamine receptors are required. Below are detailed, step-by-step methodologies for key experiments.

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to displace a radiolabeled H1 antagonist.

Workflow Diagram:

H1_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing human H1 receptor Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare [3H]Mepyramine solution Radioligand->Incubate Test_Compound Prepare serial dilutions of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate Test_Compound->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using liquid scintillation counting Wash->Count Analyze Calculate Ki value from IC50 using Cheng-Prusoff equation Count->Analyze H2_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R activates G_alpha_s Gαs H2R->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., gastric acid secretion) PKA->Cellular_Response phosphorylates targets Antagonist Ranitidine or Test Compound Antagonist->H2R blocks

Caption: Histamine H2 Receptor Signaling Pathway.

Methodology:

  • Cell Culture:

    • Use cells stably expressing the human H2 receptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with varying concentrations of the test compound (as a potential antagonist) or buffer for 15-30 minutes at 37°C.

    • Stimulate the cells with a fixed concentration of histamine (typically at its EC80) for 15-30 minutes at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) should be included to prevent cAMP degradation.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist.

    • To determine the pA2 value (a measure of antagonist potency), perform the assay with multiple concentrations of the antagonist against a full dose-response curve of histamine. [2]The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's dose-response curve. [9]

Histamine H3 Receptor Radioligand Binding Assay

This assay is similar to the H1 binding assay but uses a radiolabeled H3 ligand.

Methodology:

  • Membrane Preparation:

    • Prepare membranes from rat brain cortex or cells expressing the human H3 receptor.

  • Binding Assay:

    • Combine the membranes, the radioligand [³H]Nα-methylhistamine or [¹²⁵I]iodoproxyfan, and varying concentrations of the test compound.

    • For non-specific binding, use a high concentration of a known H3 antagonist (e.g., 1 µM thioperamide).

    • Incubate at 25°C for 60-120 minutes.

  • Separation and Counting:

    • Perform rapid filtration and washing as described for the H1 assay.

    • Quantify radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Conclusion

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate represents an interesting, yet uncharacterized, member of the vast family of substituted imidazole derivatives. Its 1,2-disubstitution pattern, featuring a histamine-like aminomethyl group at C2 and a methyl acetate moiety at N1, suggests potential interactions with histamine receptors. Based on established structure-activity relationships, it is plausible that this compound could exhibit agonist activity at H1 or H2 receptors, or potentially interact with the H3 receptor, although high-affinity antagonism is less likely given its structural divergence from known H3 antagonists like Ciproxifan.

This guide provides a framework for the initial assessment of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate by comparing its structure to well-defined histamine receptor ligands. The detailed experimental protocols for in vitro binding and functional assays offer a practical roadmap for researchers to elucidate its true pharmacological profile. The systematic evaluation of this and similar novel imidazole derivatives will undoubtedly contribute to a deeper understanding of histamine receptor pharmacology and may lead to the discovery of new therapeutic agents.

References

  • Leschke, C., Elz, S., Garbarg, M., & Schunack, W. (2003). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 46(26), 5639-5649.
  • Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.
  • Khan, M. A., & Khan, M. (2021). Docking study of Ciproxifan as a histamine h3 receptor antagonist by using Argus lab software. International Journal of Biology and Biotechnology, 18(1), 177-185.
  • Leschke, C., Elz, S., Garbarg, M., & Schunack, W. (2003). Synthesis and Histamine H1 Receptor Agonist Activity of a Series of 2-Phenylhistamines, 2-Heteroarylhistamines, and Analogs. Journal of Medicinal Chemistry, 46(26), 5639-5649.
  • Ligneau, X., et al. (1998). Neurochemical and Behavioral Effects of Ciproxifan, A Potent Histamine H3-Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.
  • BenchChem. (2025). Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine.
  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay.
  • Stark, H., et al. (2008). 4-Benzyl-1H-imidazoles with Oxazoline Termini as Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 51(10), 2979-2990.
  • Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 130(1), 189-196.
  • Harper, E. A., et al. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 150(4), 503-515.
  • Stark, H. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(4), 361-368.
  • Elz, S., et al. (1995). N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. Pharmazie, 50(10), 648-651.
  • Grassmann, S., et al. (2003). Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. Journal of Medicinal Chemistry, 46(11), 2133-2143.
  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Mini Reviews in Medicinal Chemistry, 4(9), 935-940.
  • Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Mini-Reviews in Medicinal Chemistry, 4(9), 935-940.
  • Sadek, B., et al. (2009). Histamine H3 and H4 Receptor Affinity of Branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Archiv der Pharmazie, 342(12), 717-724.
  • Slideshare. (n.d.).
  • Arunlakshana, O., & Schild, H. O. (1959). pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM. British Journal of Pharmacology and Chemotherapy, 14(1), 48-58.
  • BenchChem. (2025). Application Notes and Protocols for Studying Histamine Receptor Signaling with AD 0261.
  • D'Agostino, G., et al. (1998). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. Journal of Pharmacological and Toxicological Methods, 39(4), 225-232.
  • de la Torre, B. G., & El-Faham, A. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 757.
  • Gelen, V., et al. (2011). Hepatoprotective, antinociceptive and antioxidant activities of cimetidine, ranitidine and famotidine as histamine H2 receptor antagonists. Pharmacological Reports, 63(1), 255-263.
  • BenchChem. (2025). Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists.
  • Leurs, R., et al. (1998). Mutational Analysis of the Antagonist-binding Site of the Histamine H1 Receptor. Journal of Biological Chemistry, 273(41), 26529-26535.
  • RJPT SimLab. (n.d.).
  • Scribd. (n.d.). Determining PD2 and PA2 Values in Pharmacology.
  • Ohta, S., et al. (1982). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Heterocycles, 19(8), 1457-1462.
  • Yates, S. L., et al. (1999). Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 289(2), 1151-1159.
  • Leurs, R., et al. (2009). Histamine Receptors and Their Ligands. Thai Journal of Pharmacology, 31(1), 1-13.
  • Yadav, P., Verma, S., & Sirbaiya, A. K. (2025). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities.
  • Revvity. (n.d.). human Histamine H3 Receptor Cell Line.
  • Yadav, J. S., et al. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 2(5), 484-491.
  • Kottke, T., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 28(9), 3824.
  • Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(4), 368-375.
  • Peden, N. R., et al. (1980). Ranitidine--a new H2-receptor antagonist. Gut, 21(3), 187-191.
  • Patel, O. L., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251.
  • de Loor, H., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17029.
  • Seibel-Ehlert, U. (2024). dependent Assays for Functional Characterization of Histamine Receptors and Ligands.
  • Tulp, M. T., et al. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 34(6), 1803-1810.
  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 285-293.
  • Abcam. (n.d.). Ranitidine hydrochloride, Selective H2 antagonist (CAS 66357-59-3).
  • Aliabad, J. M., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
  • Walczynski, K., et al. (1998). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Acta Poloniae Pharmaceutica, 55(5), 389-395.
  • Ranson, M., et al. (1997). In vitro effect of histamine and histamine H1 and H2 receptor antagonists on cellular proliferation of human malignant melanoma cell lines. Melanoma Research, 7(4), 287-292.
  • Tulp, M. T., et al. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 34(6), 1803-1810.
  • Stark, H., et al. (2013).
  • Lee, C. S., et al. (2009). Protective Effect of Histamine H2 Receptor Antagonist Ranitidine Against Rotenone-Induced Apoptosis. Neurochemical Research, 34(11), 2005-2012.
  • Lim, H. D., et al. (2009). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry, 52(8), 2543-2555.43-2555.

Sources

Validation

A Comparative Benchmarking Guide: Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate versus Standard Chelating Ligands

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact the efficacy and safety of therapeutic and diagnostic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact the efficacy and safety of therapeutic and diagnostic agents. This guide provides an in-depth technical comparison of a novel imidazole-based chelator, Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, against established standard chelating ligands such as Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA).

This document moves beyond a simple cataloging of features, offering a foundational understanding of the principles governing chelation and providing detailed experimental protocols for the rigorous evaluation of this promising new molecule. While direct comparative data for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is emerging, this guide establishes a predictive framework based on its structural attributes and outlines the necessary steps for its empirical validation.

Introduction: The Rationale for Novel Chelators

The chelation of metal ions is a fundamental process in numerous biomedical applications, from sequestering toxic metals to the stable incorporation of radionuclides in imaging and therapeutic agents.[1][2] The ideal bifunctional chelator must form a metal complex with high thermodynamic stability and kinetic inertness to prevent the release of the metal ion in vivo.[2][3]

Standard aminopolycarboxylate chelators like EDTA and DTPA have a long history of use. However, the quest for improved pharmacokinetic properties, greater stability for a wider range of metal ions, and more versatile conjugation chemistry necessitates the exploration of new chelating scaffolds. Imidazole-containing ligands are of particular interest due to the presence of both hard (carboxylate) and soft (imidazole nitrogen) donor atoms, potentially offering unique coordination properties and biological compatibility.

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate presents a compelling structure, incorporating an imidazole ring for metal coordination, an aminomethyl group for potential conjugation or further functionalization, and an acetate group to enhance chelating ability. This guide will dissect its potential and provide the tools for its comprehensive evaluation.

Structural and Theoretical Comparison

The chelating efficacy of a ligand is intrinsically linked to its structure. Here, we compare the structural features of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate with EDTA and DTPA and predict its coordination behavior.

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate:

  • Potential Donor Atoms: This molecule offers multiple coordination sites: the two nitrogen atoms of the imidazole ring, the nitrogen of the aminomethyl group, and the carbonyl oxygen of the acetate group. This combination of nitrogen and oxygen donors suggests versatility in coordinating with a variety of metal ions.

  • Flexibility: The acetate and aminomethyl side chains provide conformational flexibility, allowing the ligand to arrange around a metal ion to form a stable complex.

  • Bifunctionality: The primary amine of the aminomethyl group provides a reactive handle for covalent attachment to biomolecules, a key feature for applications in radiopharmaceuticals and targeted drug delivery.[1][4]

EDTA (Ethylenediaminetetraacetic acid):

  • Structure: EDTA is a hexadentate ligand with two nitrogen atoms and four carboxylate groups.[5]

  • Coordination: It forms highly stable 1:1 complexes with most metal ions by wrapping around the metal and coordinating through all six donor atoms.[6]

DTPA (Diethylenetriaminepentaacetic acid):

  • Structure: DTPA is an octadentate ligand with three nitrogen atoms and five carboxylate groups.[7]

  • Coordination: Its higher denticity generally leads to the formation of even more stable complexes with many metal ions compared to EDTA.[7][8]

The presence of the imidazole ring in Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is a key differentiator. Imidazole is a known coordinating group in metalloproteins and can form stable complexes with a range of transition metals. This feature may confer unique stability or reactivity profiles compared to the purely amine and carboxylate coordination spheres of EDTA and DTPA.

Quantitative Comparison of Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. While experimental log K values for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate are not yet widely published, the following table provides a reference for the stability constants of EDTA and DTPA with various metal ions relevant to biomedical applications. This table serves as a benchmark against which the performance of the novel chelator can be measured once experimentally determined.

Metal IonEDTA (log K)DTPA (log K)DOTA (log K)
Ca(II) 10.710.817.2
Cu(II) 18.821.522.2
Fe(III) 25.128.629.3
Zn(II) 16.518.320.8
Gd(III) 17.422.524.6
Lu(III) 19.822.425.4
Ga(III) 20.323.026.0
Y(III) 18.122.024.9

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are representative.[7][9][10][11][12][13][14][15]

Experimental Protocols for Benchmarking

To empirically validate the performance of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, a series of well-defined experiments are necessary. The following protocols provide a comprehensive framework for this evaluation.

Synthesis of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Proposed Synthetic Pathway:

Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification 2_aminomethylimidazole 2-(Aminomethyl)imidazole intermediate Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate 2_aminomethylimidazole->intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) methyl_chloroacetate Methyl Chloroacetate methyl_chloroacetate->intermediate crude_product Crude Product intermediate->crude_product Workup purified_product Purified Product crude_product->purified_product Column Chromatography

Caption: Proposed synthesis of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)imidazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a mild inorganic base, such as potassium carbonate (K₂CO₃), to the solution.

  • Alkylation: Slowly add methyl chloroacetate to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Metal-Ligand Stoichiometry: Job's Method

Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[22][23][24][25][26]

Workflow for Job's Method:

JobsMethod cluster_0 Solution Preparation cluster_1 Spectrophotometric Measurement cluster_2 Data Analysis prep Prepare equimolar stock solutions of metal salt and ligand series Prepare a series of solutions with varying mole fractions of metal and ligand, keeping the total molar concentration constant prep->series measure Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex series->measure plot Plot absorbance vs. mole fraction of the ligand measure->plot determine Determine the mole fraction at which the absorbance is maximal plot->determine stoichiometry Calculate the stoichiometry of the complex determine->stoichiometry

Caption: Workflow for determining complex stoichiometry using Job's Method.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt of interest and Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate in a suitable buffer.

  • Prepare a Series of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), while keeping the total volume and total molar concentration constant.

  • Spectrophotometric Analysis: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Plot the Data: Plot the absorbance as a function of the mole fraction of the ligand.

  • Determine Stoichiometry: The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.

Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[27][28][29][30]

Workflow for Potentiometric Titration:

PotentiometricTitration cluster_0 Titration Setup cluster_1 Titration cluster_2 Data Analysis calibrate Calibrate pH electrode prepare Prepare solutions of ligand and metal-ligand mixtures calibrate->prepare titrate_ligand Titrate ligand solution with standardized base prepare->titrate_ligand titrate_complex Titrate metal-ligand solution with standardized base prepare->titrate_complex plot Plot pH vs. volume of base added titrate_ligand->plot titrate_complex->plot calculate Use software (e.g., Hyperquad) to calculate protonation and stability constants plot->calculate

Caption: Workflow for determining stability constants via potentiometric titration.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare standardized solutions of a strong acid (e.g., HCl), a carbonate-free strong base (e.g., NaOH), the ligand, and the metal salt of interest. A background electrolyte (e.g., KCl or KNO₃) should be used to maintain constant ionic strength.[31]

  • Electrode Calibration: Calibrate the pH electrode with standard buffers.[31]

  • Ligand Protonation Titration: Titrate a solution of the ligand and strong acid with the standardized base, recording the pH at each addition.

  • Metal-Ligand Titration: Titrate a solution containing the ligand, metal salt, and strong acid with the standardized base.

  • Data Analysis: The titration data is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized software that performs non-linear least-squares refinement.

In Vitro and In Vivo Stability of Radiolabeled Complexes

For applications in nuclear medicine, the stability of the radiolabeled complex is paramount.[32][33][34][35][36]

In Vitro Serum Stability:

  • Radiolabeling: Label Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate with the radionuclide of interest.

  • Incubation: Incubate the radiolabeled complex in human serum at 37°C.

  • Analysis: At various time points (e.g., 1, 4, 24, 48 hours), analyze aliquots of the serum mixture by methods such as radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled complex versus released radionuclide.[33]

In Vivo Stability and Biodistribution:

  • Animal Model: Administer the radiolabeled complex to a suitable animal model (e.g., mice or rats).

  • Tissue Harvesting: At selected time points, euthanize the animals and harvest major organs and tissues.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and assess the in vivo stability of the complex.[32]

Conclusion and Future Directions

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate represents a promising new scaffold for the development of advanced chelating agents. Its unique combination of coordinating groups suggests the potential for forming stable complexes with a variety of metal ions, and its bifunctional nature makes it an attractive candidate for conjugation to targeting biomolecules.

While direct experimental comparisons with established ligands like EDTA and DTPA are yet to be extensively reported, this guide provides the theoretical framework and detailed experimental protocols necessary for a comprehensive evaluation. The successful application of the methodologies outlined herein will enable researchers to rigorously benchmark the performance of this novel chelator and unlock its potential in the fields of medicine, research, and beyond. The scientific community is encouraged to undertake these studies to fully elucidate the capabilities of this and other next-generation chelating agents.

References

  • Angelici, R.J. (1977). Synthesis and Technique in Inorganic Chemistry, 2nd ed. Philadelphia: Saunders.
  • Carvalho, J. F., et al. (2014). Acid dissociation constants and rare earth stability constants for DTPA. Thermochimica Acta, 577, 39-47.[7][8]

  • Chong, H. S., et al. (2012). Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Current Radiopharmaceuticals, 5(2), 122-140.[4]

  • Faller, P., et al. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 49(7), 550-556.[9]

  • Ghasemi, J., & Nayebi, S. (2008). Spectrophotometric study of complexes by Job's method. Oriental Journal of Chemistry, 24(2), 537-542.[23]

  • IAEA. (2016). Guidance for preclinical studies with radiopharmaceuticals. International Atomic Energy Agency.[32]

  • Jan-Olov, L. (1979). Metal Complexes of EDTA: An Exercise in Data Interpretation. Journal of Chemical Education, 56(2), 128.[6]

  • Anderegg, G. (1977). Critical survey of stability constants of EDTA complexes. Pure and Applied Chemistry, 50(11-12), 1041-1056.[10]

  • Malik, A. K., et al. (2002). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Journal of the Chinese Chemical Society, 49(5), 849-854.
  • O'Brien, R. D., et al. (2022). The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation. Physical Chemistry Chemical Physics, 24(16), 9469-9479.[11]

  • LibreTexts. (2022, May 5). 8.2: Background. Chemistry LibreTexts.[25]

  • Holland, J. P., et al. (2012). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. Current Radiopharmaceuticals, 5(2), 122-140.[1]

  • Korde, A., et al. (2012). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. Current Medicinal Chemistry, 19(17), 2736-2753.[4]

  • Singh, A., et al. (2011). Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent. Luminescence, 26(3), 135-141.[37]

  • Powell, K. J., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications* (IUPAC Technical Report). Pure and Applied Chemistry, 77(8), 1495-1601.[12]

  • Yano, S., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega, 7(47), 43048-43056.[13][14]

  • Tircsó, G., et al. (2006). Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes. Inorganica Chimica Acta, 359(11), 3547-3556.
  • Wurzer, A., et al. (2025). First-in-Human Serum Stability Studies of [177Lu]Lu-AMTG: A Step Toward Improved GRPR-Targeted Radiopharmaceutical Therapy. Journal of Nuclear Medicine.[33]

  • Holland, J. P., et al. (2009). In vitro and in vivo stability studies. (A) Percentage of radioactivity... ResearchGate.[34]

  • Shakhashiri, B. Z. (n.d.). EDTA - MOTM. Chemical of the Month.[5]

  • MacKinnon, C. D. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. Lakehead University.[26]

  • Yano, S., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega, 7(47), 43048-43056.[14]

  • Flores-Torres, S., et al. (2018). DFT Calculations of the Stability of DOTA-Based-Radiopharmaceuticals. Journal of Physical Chemistry B, 122(25), 6521-6529.[38]

  • Scott, P. J. H. (2026, March 15). Radiochemical Stability: Latest Developments Shaping Modern Radiopharmacy. Journal of Nuclear Medicine.[35]

  • BenchChem. (2025). Determining the Stability Constants of EDDB Complexes: Application Notes and Protocols.[31]

  • Li, Y., et al. (2025, April 10). One-pot Synthesis of 2H-imidazoles from 1,2-Diketones, Ketones, and Ammonium Acetate.
  • De, A., et al. (2022). An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. International Journal of Molecular Sciences, 23(19), 11289.[36]

  • Langhammer, I., & Erker, T. (2005). SYNTHESIS OF 1,2-DISUBSTITUTED IMIDAZOLES VIA CROSS-COUPLING AND SUBSTITUTION REACTIONS. HETEROCYCLES, 65(11), 2721-2728.
  • Reiss, D., et al. (2021). Effect of metal complexation on the radiolytic stability of DOTA. Dalton Transactions, 50(44), 16023-16031.[39]

  • Price, E. W., & Orvig, C. (2022). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules, 27(24), 8886.[3]

  • Yadav, P., Verma, S., & Sirbaiya, A. K. (2025, April). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities.
  • BenchChem. (2025). An In-Depth Technical Guide to Bifunctional Chelators for Radiolabeling.[40]

  • Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370.[2]

  • Price, E. W., & Orvig, C. (2014). Stability constants of [M(DOTA)]– complexes as a function of ionic radius. Dalton Transactions, 43(31), 11993-12003.[15]

  • Das, S., et al. (2024, October 22). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances.
  • ResearchGate. (2015, September 10). How can I calculate the stability constant of complexation reaction via potentiometry?.[27]

  • O'Brien, T. A., et al. (1995). Synthesis and antifungal activities of a series of (1,2-disubstituted vinyl)imidazoles. Journal of Medicinal Chemistry, 38(16), 3045-3052.
  • Marafante, M., et al. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.[28]

  • Reddy, P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 157-164.[16]

  • Scribd. (n.d.). Stability Constants of Metal Complexes | PDF.[29]

  • BenchChem. (2026). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.[17]

  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago.[18]

  • Wang, Y., et al. (2005). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry, 22(1), 108-110.
  • May, P. M., & Murray, K. (2021). Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves. Applied Sciences, 11(9), 3939.
  • Foroumadi, A., & Ebrahimi, S. (2007). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2007(3), M542.
  • Reddy, P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 157-164.[41]

  • Ben-Ayed, T., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2358-2363.
  • Verdoliva, V., Saviano, M., & De Luca, S. (2018). N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites.
  • Enamine. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, ensuring the safety of laboratory personnel and the preservation of our environment.

Hazard Profile and Risk Assessment

While a specific Safety Data Sheet (SDS) for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is not universally available, its chemical structure, featuring an imidazole ring and an aminomethyl group, allows us to infer a potential hazard profile based on related compounds. Imidazole and its derivatives are often classified as hazardous substances.[1][2] Therefore, it is imperative to handle this compound with a high degree of caution.

Inferred Potential Hazards:

  • Corrosive: Imidazole-based compounds can be corrosive, capable of causing severe skin burns and eye damage.[1][2]

  • Acutely Toxic: Similar compounds can be harmful if swallowed.[1]

  • Reproductive Toxin: Some imidazole derivatives are suspected of damaging fertility or the unborn child.[1][2]

  • Irritant: May cause respiratory irritation.[3][4]

Crucial First Step: Always locate and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate before handling or disposing of the chemical. The SDS provides the most accurate and detailed information on hazards, handling, and emergency procedures.

Potential Hazard GHS Pictogram Precautionary Measures
CorrosiveCorrosionWear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2][5]
Acute Toxicity (Oral)Exclamation Mark, Skull and CrossbonesAvoid ingestion. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Skin IrritantExclamation MarkAvoid contact with skin. In case of contact, wash immediately with plenty of water.[3]
Eye IrritantExclamation MarkWear safety goggles. If in eyes, rinse cautiously with water for several minutes.[3][6]
Reproductive ToxinHealth HazardHandle with extreme care, particularly for individuals of reproductive age.

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, a stringent PPE protocol is mandatory when handling Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before each use.[7]

  • Body Protection: A fully buttoned lab coat should be worn to protect the skin and clothing.[5]

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood to prevent inhalation.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

For Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the spill.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[5]

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.

  • Secure the Area: Close the laboratory doors and post a warning sign.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Step-by-Step Disposal Protocol

The disposal of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate must be managed as hazardous chemical waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Collect waste Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate, including any contaminated materials (e.g., gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.[5][8] The container must have a secure, tight-fitting lid.[8]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible materials can lead to dangerous chemical reactions.[8]

  • Incompatible Materials to Avoid:

    • Strong oxidizing agents[5][8]

    • Acids and acid anhydrides[5][8]

    • Acid chlorides[5][8]

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[9][10] The label must include:

  • The words "Hazardous Waste"[9][11]

  • The full chemical name: "Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate" (no abbreviations or chemical formulas)[9]

  • The approximate concentration and quantity of the waste[9]

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[9][10]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[2][5]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management department to arrange for pickup.[9]

  • Licensed Contractor: The EHS office will coordinate with a licensed hazardous waste disposal contractor for the final treatment and disposal of the chemical waste in accordance with federal, state, and local regulations.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate.

DisposalWorkflow start Waste Generated: Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is_pure Is the waste pure compound or mixed with compatible solvents? start->is_pure is_mixed Is the waste mixed with incompatible materials? is_pure->is_mixed No collect_waste Collect in a dedicated, compatible, and labeled hazardous waste container. is_pure->collect_waste Yes is_mixed->collect_waste No contact_ehs_incompatible Consult EHS immediately for guidance on handling and disposal of mixed hazardous waste. is_mixed->contact_ehs_incompatible Yes label_container Label container with: 'Hazardous Waste', full chemical name, concentration, and date. collect_waste->label_container store_waste Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste request_pickup When container is ~90% full, contact EHS to schedule a waste pickup. store_waste->request_pickup

Caption: Decision workflow for the proper disposal of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
  • Imidazole - University of Washington. (2025, February 28). Retrieved from [Link]

  • Imidazole – CAS# 288-32-4. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 8).
  • SAFETY D
  • Methyl Acetate - Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).

Sources

Handling

Personal protective equipment for handling Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Comprehensive Safety and Operational Guide: Handling Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (CAS: 1423032-72-7) is a highly functionalized synthetic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (CAS: 1423032-72-7) is a highly functionalized synthetic building block widely utilized in drug discovery, peptide synthesis, and materials science. Featuring a primary amine, an imidazole core, and an ester moiety, this compound presents a unique reactivity profile. Because it is typically supplied as a hygroscopic dihydrochloride salt, improper handling can lead to rapid degradation, aerosolization, and localized personnel exposure.

This guide provides a self-validating, causally driven framework for personal protective equipment (PPE) selection, operational workflows, and disposal protocols to ensure maximum safety and material integrity.

Hazard Causality and PPE Justification

Understanding the physicochemical nature of a compound is the foundation of laboratory safety. The hazards associated with Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate stem directly from its functional groups:

  • Ocular and Dermal Toxicity: The primary amine and imidazole nitrogen are strong Lewis bases. Upon contact with the moisture of the eyes or skin, they can cause severe irritation, contact dermatitis, or chemical burns.

  • Inhalation Risks: The dihydrochloride salt form is highly hygroscopic. If aerosolized as a fine dust during weighing, it rapidly absorbs moisture in the respiratory tract. This dissociation releases localized hydrochloric acid (HCl), causing acute mucosal irritation.

  • Reactivity: The acetate ester is prone to hydrolysis if exposed to strong aqueous bases or acids during uncontrolled neutralization, potentially leading to unwanted exothermic reactions.

To mitigate these risks, PPE selection must go beyond basic compliance and act as a functional barrier against these specific mechanisms, as mandated by the [1].

Quantitative Operational Parameters & Safety Thresholds

The following table summarizes the critical quantitative metrics required for safe handling, establishing a self-validating system for the operator.

ParameterTarget ValueMechanistic Causality & Self-Validation
Fume Hood Face Velocity 80 – 120 fpmPrevents aerosolized dihydrochloride salt from breaching the sash. Validation: Verify via digital monitor or perform a visual Kimwipe flutter test before opening the container.
Glove Thickness (Nitrile) ≥ 4 milProvides >240 minutes of breakthrough resistance against aqueous amine solutions. Validation: Manually inflate the glove prior to donning to check for micro-tears.
Aqueous Waste pH Target 6.0 – 8.0Prevents exothermic ester hydrolysis in the waste carboy and complies with discharge limits. Validation: Verify with pH indicator strips before capping the waste container.
Spill Absorbent Ratio 10:1 (w/w)Ensures complete encapsulation of the reactive amine without generating excessive heat during absorption. Validation: The resulting mixture should appear dry and free-flowing.

Step-by-Step Operational Workflow

The following protocol integrates the guidelines from the National Research Council's [2] to ensure maximum safety and experimental success.

Phase 1: Pre-Operational Validation

  • Engineering Control Check: Ensure the chemical fume hood is operational (80–120 fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and concentrated acids.

  • PPE Donning: Don a 100% cotton or poly-cotton lab coat (cotton prevents static buildup, which can aerosolize the hygroscopic powder). Don ANSI Z87.1 chemical splash goggles and pre-inspected nitrile gloves.

Phase 2: Weighing and Transfer

  • Static Mitigation: Wipe the exterior of the reagent bottle and the metal spatula with a grounded, slightly damp lint-free cloth. This discharges static electricity, preventing the fine dihydrochloride salt from dispersing into the air.

  • Enclosed Weighing: Place an anti-static weighing boat on the balance inside the fume hood. Slowly dispense the required mass. If the analytical balance is outside the hood, transfer the estimated amount into a tared, sealable vial inside the hood, cap it tightly, and then weigh it externally.

  • Solvent Addition: Transfer the solid to the reaction vessel. When adding the primary solvent (e.g., Dichloromethane or Methanol), pour it slowly down the side of the flask to wash down any residual powder and prevent dust kick-up.

Phase 3: Reaction Initiation (Neutralization)

  • Thermal Control: If your protocol requires freeing the amine base using a tertiary amine (e.g., DIPEA or Triethylamine), place the reaction vessel in an ice-water bath (0–5 °C).

  • Dropwise Addition: Add the base dropwise. The neutralization of the dihydrochloride salt is exothermic; controlling the addition rate prevents solvent boil-off and protects the ester group from thermal degradation.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases occur. Aligning with the [3], use the following self-validating spill and disposal procedures.

Immediate Spill Response:

  • Isolate & Assess: Alert nearby personnel. If the spill is outside the fume hood and exceeds 5 grams, evacuate the immediate area to prevent inhalation of the acidic dust.

  • Containment (Solid): Gently cover the powder with slightly damp absorbent paper to suppress aerosolization. Do not sweep dry powder.

  • Containment (Solution): If spilled as a solution, encircle the spill with an inert absorbent (e.g., vermiculite or sand) at a 10:1 w/w ratio.

  • Collection: Use non-sparking polypropylene tools to scoop the encapsulated material into a designated, sealable hazardous waste container. Wash the affected surface with a mild soap solution to neutralize residual traces.

Waste Segregation & Disposal:

  • Halogenated vs. Non-Halogenated: If the reaction utilized halogenated solvents (e.g., DCM), route the entire mixture to the "Halogenated Organic Waste" stream.

  • Aqueous Quenching: For aqueous extractions containing the amine/imidazole, adjust the pH to 6.0–8.0 using dilute citric acid or sodium bicarbonate. Verify the pH with indicator strips before transferring to the "Aqueous Waste" carboy.

  • Labeling: Clearly label all containers with "Hazardous Waste: Amine/Imidazole Derivative" and list all associated solvents to prevent downstream incompatibilities.

Operational Safety Workflow Visualization

HandlingWorkflow A Pre-Operation: Hazard Assessment B Don Standard PPE: Gloves, Coat, Goggles A->B C Engineering Control: Verify Fume Hood B->C D Handling: Weighing & Transfer C->D E Spill Detected? D->E F Spill Response: Contain & Neutralize E->F Yes G Waste Segregation: Label as Hazardous E->G No F->G H Post-Operation: Doff PPE & Wash G->H

Figure 1: End-to-end operational and safety workflow for handling reactive imidazole derivatives.

References

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.